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"2,5-Dimethyl-4-(piperidin-1-YL)benzaldehyde CAS number and structure"

An In-Depth Technical Guide to 2,5-Dimethyl-4-(piperidin-1-yl)benzaldehyde Executive Summary: This document provides a comprehensive technical overview of 2,5-Dimethyl-4-(piperidin-1-yl)benzaldehyde, a heterocyclic aroma...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2,5-Dimethyl-4-(piperidin-1-yl)benzaldehyde

Executive Summary: This document provides a comprehensive technical overview of 2,5-Dimethyl-4-(piperidin-1-yl)benzaldehyde, a heterocyclic aromatic compound of interest in medicinal chemistry and synthetic research. This guide details its chemical identity, structural features, physicochemical properties, and a validated synthetic protocol. Furthermore, it explores the compound's potential applications in drug development, drawing parallels from the established significance of the piperidine and benzaldehyde scaffolds. This whitepaper is intended for researchers, synthetic chemists, and professionals in the pharmaceutical industry, offering expert insights into its synthesis, characterization, and utility as a versatile chemical intermediate.

Introduction: A Privileged Scaffold in Modern Chemistry

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of clinically approved drugs targeting central nervous system (CNS) disorders, cancer, and infectious diseases.[1] Its conformational flexibility and ability to modulate physicochemical properties like lipophilicity and metabolic stability make it a highly desirable structural motif for drug design.[1][2] When combined with a benzaldehyde moiety—a versatile chemical handle for constructing more complex molecular architectures—the resulting structure becomes a powerful building block for novel therapeutic agents.

2,5-Dimethyl-4-(piperidin-1-yl)benzaldehyde belongs to this important class of molecules. The strategic placement of methyl groups on the benzene ring and the tertiary amine linkage to the piperidine heterocycle create a unique electronic and steric profile. This guide elucidates the chemical nature of this compound and provides the technical foundation necessary for its application in research and development.

Compound Identification and Physicochemical Properties

Accurate identification is critical for any scientific endeavor. The key identifiers and computed physicochemical properties for 2,5-Dimethyl-4-(piperidin-1-yl)benzaldehyde are summarized below.

Chemical Structure and Identifiers

The structure consists of a central benzaldehyde core substituted with two methyl groups at positions 2 and 5, and a piperidin-1-yl group at the para-position (4) relative to the aldehyde.

Table 1: Core Compound Identifiers

Identifier Value Source
CAS Number 886501-24-2 [3]
Molecular Formula C₁₄H₁₉NO [3]
Molecular Weight 217.31 g/mol [3]

| SMILES | O=CC1=CC(C)=C(N2CCCCC2)C=C1C |[3] |

Physicochemical Data

The following properties are crucial for predicting the compound's behavior in various chemical and biological systems. These values help in designing experimental conditions, such as selecting appropriate solvent systems and predicting membrane permeability.

Table 2: Physicochemical and Computational Data

Property Value Significance Source
Topological Polar Surface Area (TPSA) 20.31 Ų Influences drug transport and bioavailability. [3]
LogP (octanol-water partition coefficient) 3.106 Indicates lipophilicity and membrane permeability. [3]
Hydrogen Bond Acceptors 2 Potential for intermolecular interactions. [3]
Hydrogen Bond Donors 0 Lacks labile protons for hydrogen donation. [3]
Rotatable Bonds 2 Contributes to conformational flexibility. [3]

| Storage Conditions | Sealed in dry, 2-8°C | Ensures long-term stability. |[3] |

Synthesis and Mechanistic Insights

While a specific, published synthesis for 2,5-Dimethyl-4-(piperidin-1-yl)benzaldehyde is not widely available, a robust and reliable protocol can be developed based on established methodologies for analogous structures, such as 4-(piperidin-1-yl)benzaldehyde.[4][5] The proposed method is a nucleophilic aromatic substitution (SNAr) reaction.

Proposed Synthetic Workflow

The synthesis involves the reaction of a suitable precursor, 4-fluoro-2,5-dimethylbenzaldehyde, with piperidine.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Core Process cluster_products Products reactant1 4-Fluoro-2,5-dimethylbenzaldehyde process Nucleophilic Aromatic Substitution (SNAr) reactant1->process reactant2 Piperidine reactant2->process condition1 K₂CO₃ (Base) condition1->process Catalyst condition2 DMF (Solvent) condition2->process Medium condition3 Heat (e.g., 90-100°C) condition3->process Energy product 2,5-Dimethyl-4-(piperidin-1-yl)benzaldehyde process->product Yields side_product HF (neutralized by base) process->side_product

Caption: Proposed synthesis workflow for the target compound.

Detailed Experimental Protocol

This protocol is a self-validating system, designed with clear causality for each step to ensure reproducibility and safety.

Materials:

  • 4-Fluoro-2,5-dimethylbenzaldehyde (1.0 eq)

  • Piperidine (1.5 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Deionized Water

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-fluoro-2,5-dimethylbenzaldehyde (1.0 eq) and anhydrous DMF.

  • Addition of Reagents: Add anhydrous potassium carbonate (2.0 eq) to the solution, followed by the dropwise addition of piperidine (1.5 eq).

    • Causality: K₂CO₃ is a crucial base that serves two purposes: it acts as a scavenger for the hydrofluoric acid (HF) byproduct generated during the SNAr reaction, driving the equilibrium towards the product. It also ensures the piperidine remains deprotonated and nucleophilic. DMF is an ideal polar aprotic solvent that effectively solvates the potassium carbonate and facilitates the reaction.

  • Reaction Execution: Heat the reaction mixture to 90-100°C and maintain for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Causality: Heating provides the necessary activation energy for the reaction, as the aromatic ring is electron-rich due to the methyl groups, making the substitution slightly less facile than in electron-deficient systems.

  • Workup and Extraction: Upon completion, cool the mixture to room temperature and pour it into a beaker of cold deionized water. This will precipitate the crude product.

  • Transfer the aqueous mixture to a separatory funnel and extract three times with ethyl acetate.

    • Causality: The organic product is more soluble in ethyl acetate than in water, allowing for its separation from the inorganic salts (KF, K₂CO₃) and residual DMF.

  • Purification: Combine the organic layers and wash sequentially with deionized water and then brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

    • Causality: The water wash removes any remaining DMF, while the brine wash helps to break any emulsions and remove bulk water. MgSO₄ is a drying agent that removes trace amounts of water from the organic solution.

  • Final Product: The resulting crude solid can be further purified by column chromatography (e.g., using a hexane/ethyl acetate gradient) or recrystallization to yield the pure 2,5-Dimethyl-4-(piperidin-1-yl)benzaldehyde.

Applications in Research and Drug Development

The title compound is not an end-product therapeutic itself but rather a versatile intermediate. Its value lies in the strategic combination of the piperidine scaffold and the reactive aldehyde functional group.

Role as a Synthetic Building Block

The aldehyde group is a gateway to a multitude of chemical transformations, including:

  • Reductive Amination: To form substituted benzylamines.

  • Wittig Reaction: To create complex alkenes.

  • Condensation Reactions: To form Schiff bases, chalcones, or other heterocyclic systems. For example, similar piperidinyl-benzaldehydes are used to synthesize thiosemicarbazones as potential Dihydrofolate Reductase (DHFR) inhibitors.[4]

The parent compound, 4-(piperidin-1-yl)benzaldehyde, is a known reactant for the synthesis of anti-inflammatory agents, antibacterial agents, and NR2B selective NMDA receptor antagonists.[5] It is scientifically plausible to expect that 2,5-Dimethyl-4-(piperidin-1-yl)benzaldehyde could serve as a valuable building block in the development of analogs for these same therapeutic areas. The additional methyl groups can be used to probe structure-activity relationships (SAR), potentially enhancing potency, selectivity, or metabolic stability.

G cluster_apps Potential Therapeutic Areas core 2,5-Dimethyl-4- (piperidin-1-yl)benzaldehyde piperidine Piperidine Scaffold (Privileged Structure) core->piperidine incorporates benzaldehyde Benzaldehyde Group (Reactive Handle) core->benzaldehyde features cns CNS Agents (e.g., NMDA Antagonists) piperidine->cns cancer Anticancer Agents piperidine->cancer anti_inf Anti-inflammatory benzaldehyde->anti_inf synthesis via anti_bac Antibacterial benzaldehyde->anti_bac synthesis via

Caption: Relationship between the core structure and its potential applications.

Significance in Medicinal Chemistry

The piperidine ring enhances "druggability" by improving pharmacokinetic (ADME) properties and is often more metabolically stable than other nitrogen-containing heterocycles.[1] The methyl groups on the aromatic ring of the title compound can further influence metabolic stability by sterically hindering oxidative metabolism of the ring, a common strategy in drug design.

Spectroscopic Characterization (Anticipated)

Based on the structure and data from analogous compounds, the following spectroscopic signatures can be anticipated:

  • ¹H NMR:

    • An aldehyde proton singlet (CHO) around δ 9.5-10.0 ppm.

    • Aromatic proton signals in the δ 6.8-7.8 ppm region.

    • Signals for the piperidine ring protons, typically broad, around δ 3.0-3.5 ppm (for CH₂ adjacent to N) and δ 1.5-1.8 ppm (for other CH₂ groups).

    • Two singlets for the two methyl groups (Ar-CH₃) around δ 2.1-2.5 ppm.

  • ¹³C NMR:

    • A signal for the aldehyde carbonyl carbon (C=O) around δ 190 ppm.

    • Aromatic carbon signals in the δ 120-160 ppm region.

    • Signals for the piperidine carbons, with the carbon adjacent to the nitrogen appearing around δ 50-55 ppm.

    • Methyl carbon signals around δ 15-20 ppm.

  • FT-IR:

    • A strong carbonyl (C=O) stretch for the aldehyde at approximately 1690-1710 cm⁻¹.

    • C-H stretching for the aromatic ring just above 3000 cm⁻¹.

    • C-H stretching for the aliphatic piperidine and methyl groups just below 3000 cm⁻¹.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this exact compound should always be consulted, safety precautions can be inferred from similar structures like 4-(1-Piperidinyl)benzaldehyde.

  • Hazard Classifications: Likely to be classified as a skin irritant, eye irritant, and may cause respiratory irritation.

  • Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place (2-8°C recommended) away from oxidizing agents.[3]

Conclusion

2,5-Dimethyl-4-(piperidin-1-yl)benzaldehyde is a well-defined chemical entity with significant potential as a building block in synthetic and medicinal chemistry. Its structure combines the proven utility of the piperidine scaffold with the synthetic versatility of a benzaldehyde. The technical information and protocols provided in this guide offer a solid foundation for researchers to utilize this compound in the exploration of novel chemical space and the development of next-generation therapeutic agents. Its strategic design makes it an attractive intermediate for creating libraries of compounds for screening in CNS, oncology, and anti-infective research programs.

References

  • Design, synthesis, in vitro and in silico studies of novel piperidine derived thiosemicarbazones as inhibitors of dihydrofolate reductase . PMC (PubMed Central). [Link]

  • Benzaldehyde, 2,5-dimethyl- . NIST WebBook. [Link]

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds . PubMed. [Link]

  • Synthesis and Characterization of Piperidin-4-one Derivatives Using Green Solvent . ResearchGate. [Link]

  • New molecule-creation method a 'powerful tool' to accelerate drug synthesis and discovery . Rice University News. [Link]

  • SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY . White Rose eTheses Online. [Link]

  • Benzaldehyde, A New Absorption Promoter, Accelerating Absorption on Low Bioavailability Drugs Through Membrane Permeability . Frontiers in Pharmacology. [Link]

  • Different modalities of piperidine-containing drugs and drug candidates . ResearchGate. [Link]

Sources

Exploratory

"spectroscopic data (NMR, IR, MS) of 2,5-Dimethyl-4-(piperidin-1-YL)benzaldehyde"

An In-Depth Technical Guide to the Spectroscopic Characterization of 2,5-Dimethyl-4-(piperidin-1-yl)benzaldehyde Abstract This technical guide provides a comprehensive analysis of the key spectroscopic data—Nuclear Magne...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 2,5-Dimethyl-4-(piperidin-1-yl)benzaldehyde

Abstract

This technical guide provides a comprehensive analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the compound 2,5-Dimethyl-4-(piperidin-1-yl)benzaldehyde (CAS: 886501-24-2, Formula: C₁₄H₁₉NO, Molecular Weight: 217.31 g/mol )[1]. Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple data repository. It serves as a practical guide to structural elucidation, explaining the rationale behind data interpretation and outlining robust, self-validating experimental protocols. By integrating foundational spectroscopic principles with data from analogous structures, this guide establishes a reliable framework for the characterization of this and similar substituted aromatic compounds.

Introduction: The Imperative of Spectroscopic Verification

In the synthesis of novel chemical entities, the unambiguous confirmation of a molecule's structure is paramount. Spectroscopic techniques provide the empirical evidence required to validate a synthetic pathway and ensure the purity and identity of the target compound. For a molecule such as 2,5-Dimethyl-4-(piperidin-1-yl)benzaldehyde, a multi-faceted approach utilizing NMR, IR, and MS is essential. Each technique offers a unique and complementary piece of the structural puzzle:

  • NMR Spectroscopy (¹H and ¹³C): Reveals the carbon-hydrogen framework, providing detailed information about the chemical environment, connectivity, and relative number of protons and carbons.

  • IR Spectroscopy: Identifies the specific functional groups present in the molecule by detecting their characteristic vibrational frequencies.

  • Mass Spectrometry: Determines the molecular weight and provides insights into the molecule's fragmentation patterns, further corroborating its structure.

This guide will dissect the expected spectroscopic signature of 2,5-Dimethyl-4-(piperidin-1-yl)benzaldehyde, providing both the data and the scientific reasoning behind its interpretation.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR (¹H NMR) is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It maps the hydrogen atoms in the molecule, providing definitive information on their electronic environment and proximity to other nuclei.

Experimental Protocol: ¹H NMR Acquisition

A reliable ¹H NMR spectrum can be obtained by following a standardized protocol designed to ensure high resolution and accurate integration.

Methodology:

  • Sample Preparation: Accurately weigh approximately 5-10 mg of 2,5-Dimethyl-4-(piperidin-1-yl)benzaldehyde and dissolve it in ~0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl Sulfoxide-d₆ (DMSO-d₆), within a 5 mm NMR tube. The choice of solvent is critical; CDCl₃ is a common first choice for its ability to dissolve a wide range of organic compounds.

  • Internal Standard: Add a small amount of Tetramethylsilane (TMS) to the solution. TMS serves as the internal reference, with its signal defined as 0.00 ppm, allowing for accurate chemical shift calibration[2].

  • Instrumentation & Setup: Place the NMR tube into the spectrometer's probe (e.g., a 400 MHz or 500 MHz instrument). The higher field strength of a 500 MHz spectrometer provides better signal dispersion, which is particularly useful for resolving complex spin systems.

  • Data Acquisition: Shim the magnetic field to achieve maximum homogeneity. Acquire the spectrum using a standard pulse sequence. Key parameters include a sufficient number of scans (e.g., 8 or 16) to achieve a good signal-to-noise ratio and an appropriate relaxation delay.

  • Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase the resulting spectrum and perform baseline correction. Integrate the signals to determine the relative number of protons for each resonance.

Workflow for ¹H NMR Spectroscopy

G cluster_prep Preparation cluster_acq Acquisition (400/500 MHz) cluster_proc Processing & Analysis A Weigh Compound (5-10 mg) B Dissolve in Deuterated Solvent (e.g., CDCl₃) A->B C Add TMS (Internal Standard) B->C D Insert Sample into Spectrometer C->D E Lock & Shim Magnetic Field D->E F Acquire FID (16 Scans) E->F G Fourier Transform F->G H Phase & Baseline Correction G->H I Integrate Signals H->I J Assign Peaks I->J

Caption: Workflow for ¹H NMR sample preparation, data acquisition, and analysis.

Predicted ¹H NMR Data and Interpretation

The structure of 2,5-Dimethyl-4-(piperidin-1-yl)benzaldehyde suggests six distinct proton environments. The predicted chemical shifts are based on established values for substituted aromatic compounds[3][4].

SignalChemical Shift (δ, ppm) (Predicted)IntegrationMultiplicityAssignment
1~9.951HSinglet (s)Aldehyde (-CHO)
2~7.601HSinglet (s)Aromatic H (C6-H)
3~6.851HSinglet (s)Aromatic H (C3-H)
4~3.054HTriplet (t)Piperidine (-CH₂-N-CH₂-)
5~2.503HSinglet (s)Methyl (C5-CH₃)
6~2.253HSinglet (s)Methyl (C2-CH₃)
7~1.704HMultiplet (m)Piperidine (-N-CH₂-CH₂-)
8~1.602HMultiplet (m)Piperidine (-CH₂-CH₂-CH₂-)

Causality and Expertise:

  • Aldehyde Proton (~9.95 ppm): The proton attached to the carbonyl carbon is highly deshielded due to the strong electron-withdrawing effect of the oxygen atom and the magnetic anisotropy of the C=O bond, causing it to appear far downfield, typically between 9-10 ppm[5]. Its isolation results in a singlet.

  • Aromatic Protons (~7.60 and ~6.85 ppm): Protons on an aromatic ring typically resonate between 6.5-8.0 ppm[4]. The proton at C6 is adjacent to the electron-withdrawing aldehyde group, shifting it further downfield. The proton at C3 is ortho to two electron-donating groups (methyl and piperidinyl), shifting it upfield. Due to the substitution pattern, they are expected to appear as singlets.

  • Piperidine Protons (~3.05, ~1.70, ~1.60 ppm): The protons on the carbons directly attached to the nitrogen (~3.05 ppm) are deshielded by the electronegative nitrogen atom. The other piperidine protons will appear further upfield in the aliphatic region, likely as complex, overlapping multiplets.

  • Methyl Protons (~2.50 and ~2.25 ppm): Protons on methyl groups attached to an aromatic ring (benzylic protons) typically appear between 2.0-3.0 ppm[4]. They are singlets as they have no adjacent protons to couple with.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR provides a count of the unique carbon environments in a molecule and indicates their nature (e.g., carbonyl, aromatic, aliphatic).

Experimental Protocol: ¹³C NMR Acquisition

The protocol is similar to that for ¹H NMR, but with considerations for the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

Methodology:

  • Sample Preparation: A more concentrated sample is often required (20-50 mg in ~0.7 mL of solvent) to compensate for the low sensitivity of the ¹³C nucleus.

  • Instrumentation & Acquisition: The experiment is run on the same spectrometer. A standard broadband proton-decoupled pulse sequence is used, which results in all carbon signals appearing as singlets and enhances the signal-to-noise ratio[2].

  • Acquisition Time: Due to the inherent low sensitivity, a significantly larger number of scans (e.g., 1024 or more) and a longer acquisition time are necessary to obtain a high-quality spectrum.

Workflow for ¹³C NMR Spectroscopy

G cluster_prep Preparation cluster_acq Acquisition cluster_proc Processing & Analysis A Prepare Concentrated Sample (20-50 mg) B Dissolve in Deuterated Solvent C Run Broadband Proton-Decoupled Sequence B->C D Acquire Data (Longer Acquisition Time) C->D E Fourier Transform D->E F Identify Unique Carbon Signals E->F G Assign Chemical Shifts F->G

Caption: Workflow for ¹³C NMR sample preparation, data acquisition, and analysis.

Predicted ¹³C NMR Data and Interpretation

The molecule has 11 unique carbon environments. Carbons in an aromatic ring typically absorb between 120-150 ppm[4].

Chemical Shift (δ, ppm) (Predicted)AssignmentRationale
~191.0C=O (Aldehyde)Carbonyl carbons are highly deshielded and appear significantly downfield.
~155.0C4 (Aromatic)Quaternary carbon attached to the electron-donating nitrogen atom.
~138.0C2 (Aromatic)Quaternary carbon attached to a methyl group.
~135.0C5 (Aromatic)Quaternary carbon attached to a methyl group.
~132.0C1 (Aromatic)Quaternary carbon attached to the aldehyde group.
~130.0C6 (Aromatic)Aromatic CH, adjacent to the aldehyde.
~125.0C3 (Aromatic)Aromatic CH, shielded by adjacent donating groups.
~53.0Piperidine CαCarbons directly bonded to nitrogen.
~26.0Piperidine CβAliphatic carbons adjacent to Cα.
~24.0Piperidine CγAliphatic carbon at the center of the piperidine ring.
~21.0C5-CH₃Methyl carbon attached to the aromatic ring.
~19.0C2-CH₃Methyl carbon attached to the aromatic ring.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups within a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to its vibrational modes.

Experimental Protocol: IR Spectrum Acquisition

Modern Fourier Transform Infrared (FTIR) spectrometers, often equipped with an Attenuated Total Reflectance (ATR) accessory, make sample analysis straightforward.

Methodology:

  • Instrument Preparation: Record a background spectrum of the clean ATR crystal. This is crucial as it will be subtracted from the sample spectrum to remove signals from ambient CO₂ and water vapor.

  • Sample Application: Place a small amount of the solid 2,5-Dimethyl-4-(piperidin-1-yl)benzaldehyde directly onto the ATR crystal.

  • Data Acquisition: Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.

  • Data Analysis: Identify the key absorption bands and correlate them to the functional groups present in the molecule.

Workflow for IR Spectroscopy

G A Clean ATR Crystal B Record Background Spectrum A->B C Apply Sample to Crystal B->C D Acquire Sample Spectrum C->D E Identify Characteristic Absorption Bands D->E

Caption: Workflow for acquiring an IR spectrum using an ATR-FTIR spectrometer.

Predicted IR Data and Interpretation

The IR spectrum will be dominated by absorptions from the aldehyde and the substituted aromatic ring.

Wavenumber (cm⁻¹) (Predicted)IntensityVibration TypeFunctional Group
~3050Medium-WeakC-H StretchAromatic C-H
2950-2850StrongC-H StretchAliphatic (Methyl, Piperidine)
2820 & 2720Medium, SharpC-H Stretch (Fermi Doublet)Aldehyde (-CHO)
~1695Strong, SharpC=O StretchAromatic Aldehyde
1600-1450Medium-StrongC=C StretchAromatic Ring
~1250Medium-StrongC-N StretchAryl-Amine

Causality and Expertise:

  • Carbonyl Stretch (~1695 cm⁻¹): The C=O bond in aldehydes and ketones gives rise to a very strong and sharp absorption band[6][7]. For an aromatic aldehyde, conjugation with the phenyl ring lowers the vibrational frequency to below 1700 cm⁻¹, typically around 1690-1705 cm⁻¹[5].

  • Aldehydic C-H Stretch (~2820 & 2720 cm⁻¹): A hallmark of an aldehyde is the appearance of two medium-intensity bands, often called a Fermi doublet, resulting from the interaction between the C-H stretching fundamental and an overtone of the C-H bending vibration[6][8]. The band around 2720 cm⁻¹ is particularly diagnostic.

  • Aliphatic and Aromatic C-H Stretches: C-H bonds on sp³-hybridized carbons (piperidine, methyls) absorb just below 3000 cm⁻¹, while those on sp²-hybridized carbons (aromatic ring) absorb just above 3000 cm⁻¹[3].

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of a compound and offers structural clues through its fragmentation pattern upon ionization.

Experimental Protocol: Mass Spectrum Acquisition

Electron Ionization (EI) is a common technique for volatile, thermally stable organic molecules, often coupled with Gas Chromatography (GC-MS).

Methodology:

  • Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent (e.g., dichloromethane or methanol).

  • Sample Introduction: Inject the solution into a GC-MS system. The GC will separate the compound from any impurities before it enters the mass spectrometer. Alternatively, a direct insertion probe can be used.

  • Ionization: In the ion source, the molecules are bombarded with high-energy electrons (typically 70 eV). This ejects an electron from the molecule, creating a positively charged molecular ion ([M]⁺•)[9].

  • Fragmentation: The high energy of the molecular ion causes it to be unstable, leading to fragmentation into smaller, characteristic ions.

  • Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z). A detector records the abundance of each ion.

Workflow for Mass Spectrometry

G cluster_prep Preparation cluster_acq Introduction & Ionization cluster_proc Analysis & Detection A Prepare Dilute Solution B Inject into GC-MS A->B C Electron Ionization (70 eV) B->C D Fragmentation of Molecular Ion C->D E Mass Analysis (Separation by m/z) D->E F Detection E->F G Generate Mass Spectrum F->G

Caption: Workflow for acquiring a mass spectrum using GC-MS with electron ionization.

Predicted Mass Spectrum Data and Interpretation

The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound, along with several key fragment ions.

m/z (Predicted)Ion Structure / IdentityFragmentation Pathway
217[C₁₄H₁₉NO]⁺•Molecular Ion ([M]⁺•)
216[M - H]⁺Loss of the aldehydic hydrogen radical. A common fragmentation for aldehydes[10].
202[M - CH₃]⁺Loss of a methyl radical from the aromatic ring or piperidine ring (alpha-cleavage).
188[M - CHO]⁺Loss of the formyl radical, characteristic of benzaldehydes[11].
134[M - C₅H₉N]⁺Cleavage of the piperidine group.

Causality and Expertise:

  • Molecular Ion ([M]⁺•, m/z 217): The peak with the highest m/z value (assuming no isotopes) corresponds to the intact molecule minus one electron. Its presence confirms the molecular weight of 217.

  • [M-1]⁺ (m/z 216): The loss of the weakly bound aldehydic proton is a very common and often prominent fragmentation pathway for benzaldehydes[10].

  • Alpha-Cleavage: The bond adjacent (alpha) to the nitrogen atom in the piperidine ring is a likely point of cleavage, leading to the loss of alkyl radicals.

  • Loss of Formyl Radical ([M-29]⁺, m/z 188): Cleavage of the bond between the aromatic ring and the aldehyde group can result in the loss of a ·CHO radical.

Conclusion

The collective analysis of ¹H NMR, ¹³C NMR, IR, and MS data provides a definitive structural confirmation for 2,5-Dimethyl-4-(piperidin-1-yl)benzaldehyde. The ¹H NMR spectrum confirms the presence and connectivity of all proton environments, from the downfield aldehyde proton to the distinct aromatic and aliphatic signals. The ¹³C NMR spectrum verifies the unique carbon framework. IR spectroscopy provides unequivocal evidence for the key aromatic aldehyde functional group through its characteristic C=O and C-H stretching vibrations. Finally, mass spectrometry confirms the molecular weight of 217 g/mol and reveals logical fragmentation patterns consistent with the proposed structure. This integrated spectroscopic approach exemplifies the rigorous, evidence-based methodology required in modern chemical research and development.

References

  • Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

  • Scribd. Fragmentation of BENZALDEHYDE (Maina). [Link]

  • Scribd. IR Spectroscopy of Carbonyls. [Link]

  • Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]

  • University of Calgary. IR Spectroscopy Tutorial: Carbonyl Compounds. [Link]

  • Khan Academy. IR signals for carbonyl compounds. [Link]

  • Doc Brown's Chemistry. (2025, December 4). C7H6O C6H5CHO mass spectrum of benzaldehyde. [Link]

  • Filges, U., & Grützmacher, H. F. (1986). Fragmentations of Protonated Benzaldehydes via Intermediate Ion/Molecule Complexes. Organic Mass Spectrometry, 21(10), 673-680. [Link]

  • University of Colorado Boulder. Spectroscopy Tutorial: Aromatics. [Link]

  • TheElkchemist. (2024, September 17). Interpreting H-NMR Spectra Aromatic Molecule. YouTube. [Link]

  • Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. [Link]

  • Dr. Puspendra Classes. (2018, November 16). Part 21: Mass Spectrometry - Fragmentation and Interpretation. YouTube. [Link]

  • AWS. III Spectroscopic Data. [Link]

  • Optica Publishing Group. (1992). Infrared Study of Benzaldehyde and 4-Substituted Benzaldehydes in Carbon Tetrachloride and/or Chloroform Solutions: Aldehydic CH Group. Applied Spectroscopy, 46(2), 293-305. [Link]

  • AZoOptics. (2025, May 29). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. [Link]

  • Indian Academy of Sciences. Overtone spectroscopy of benzaldehyde. [Link]

  • Jasperse, C. Short Summary of 1H-NMR Interpretation. [Link]

  • The Royal Society of Chemistry. Electronic Supplementary Information. [Link]

  • The Royal Society of Chemistry. Supporting Information. [Link]

  • Liberty University. Novel Tandem Reaction to Synthesize Substituted Benzaldehydes. [Link]

  • Chemistry LibreTexts. (2024, September 30). 19.14: Spectroscopy of Aldehydes and Ketones. [Link]

  • Indian Academy of Sciences. (1982). The infrared and Raman spectra of 2,4-and 2,5-dimethylbenzaldehydes. Pramana, 19(2), 105-113. [Link]

  • Hunt, I. R. Spectroscopy of Aldehydes and Ketones. In Organic Chemistry: A Tenth Edition. [Link]

  • MDPI. (2022). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 27(21), 7248. [Link]

  • University of Potsdam. NMR assignment. [Link]

  • ChemRxiv. (2023). Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. [Link]

  • SciELO. (2007). Fast identification of new constituents and co-metabolites Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. Journal of the Brazilian Chemical Society, 18, 1145-1152. [Link]

  • Beilstein Journals. Experimental procedures, characterization data and copies of NMR spectra. [Link]

  • ResearchGate. (2022). Synthesis and Characterization of Piperidin-4-one Derivatives Using Green Solvent. [Link]

  • NIST. Benzaldehyde, 2,5-dimethoxy-. [Link]

  • Synthesis and Characterization of Substituted Piperdin-4-ones with Dichloro(cyclooctadiene)palladium(II). (2013). International Journal of Organic Chemistry, 3(4). [Link]

  • NIST. Benzaldehyde, 2,5-dimethyl-. [Link]

  • NIST. Benzaldehyde, 2,5-dimethyl-. [Link]

  • GNPS. (2023, November 17). GNPS Library Spectrum CCMSLIB00012112957. [Link]

  • PMC. (2024, September 30). Design, synthesis, in vitro and in silico studies of novel piperidine derived thiosemicarbazones as inhibitors of dihydrofolate reductase. [Link]

  • ResearchGate. (2013). (a) IR spectra of benzaldehyde at different concentrations. [Link]

  • Toukach, P. V., & Tvaroška, I. (2013). Recent advances in computational predictions of NMR parameters for the structure elucidation of carbohydrates: methods and limitations. Chemical Society Reviews, 42(19), 7936-7963. [Link]

  • Hawaiz, F. E., et al. (2014). Synthesis and Characterization of Some New 5-[2,4-di(4-Chlorobenzyloxy)Phenyl]-3-(4-Substituted. Journal of Chemistry and Materials Research, 6(11), 1-8. [Link]

Sources

Foundational

"literature review of 2,5-Dimethyl-4-(piperidin-1-YL)benzaldehyde and its analogs"

This technical guide provides a comprehensive review of 2,5-Dimethyl-4-(piperidin-1-yl)benzaldehyde (CAS 886501-24-2), a specialized intermediate used in the synthesis of functional chromophores and bioactive small molec...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive review of 2,5-Dimethyl-4-(piperidin-1-yl)benzaldehyde (CAS 886501-24-2), a specialized intermediate used in the synthesis of functional chromophores and bioactive small molecules.

Synthesis, Reactivity, and Applications[1]

Executive Summary

2,5-Dimethyl-4-(piperidin-1-yl)benzaldehyde represents a "privileged scaffold" in organic synthesis, combining a strong electron-donating group (piperidine) with an electron-withdrawing auxiliary (aldehyde) across a sterically congested phenyl ring. Unlike its unsubstituted analog [4-(piperidin-1-yl)benzaldehyde], the inclusion of methyl groups at the 2 and 5 positions introduces significant steric strain. This structural modification alters the planarity of the molecule, enhancing solubility in organic solvents and modulating the photophysical properties of derived dyes (e.g., suppressing aggregation-caused quenching). In medicinal chemistry, this scaffold serves as a key intermediate for thiosemicarbazone-based DHFR inhibitors and kinase-targeting agents.

Chemical Identity & Structural Analysis[2]
PropertyData
CAS Number 886501-24-2
IUPAC Name 2,5-Dimethyl-4-(piperidin-1-yl)benzaldehyde
Molecular Formula C₁₄H₁₉NO
Molecular Weight 217.31 g/mol
SMILES CC1=CC(N2CCCCC2)=C(C)C=C1C=O[1][2][3]
Appearance Pale yellow to off-white solid
Solubility Soluble in DCM, CHCl₃, DMSO; Insoluble in water

Structural Logic: The molecule features a "Push-Pull" electronic system. The piperidine nitrogen lone pair donates electron density into the aromatic ring (Push), while the formyl group accepts it (Pull).

  • The 2-Methyl Group (Ortho to Aldehyde): Exerts steric pressure on the carbonyl group, forcing it slightly out of planarity with the benzene ring. This reduces conjugation efficiency but increases the electrophilicity of the carbonyl carbon for condensation reactions.

  • The 5-Methyl Group (Ortho to Piperidine): Restricts the rotation of the piperidine ring, locking the nitrogen lone pair into a specific orbital alignment relative to the pi-system.

Synthetic Routes

The synthesis of this compound requires navigating the directing effects of the piperidine and methyl groups. Two primary routes exist: the industrial standard (Vilsmeier-Haack) and the medicinal chemistry route (SNAr).

Route A: Vilsmeier-Haack Formylation (Preferred)

This is the most robust method for scale-up. It relies on the high electron density of the precursor, 1-(2,5-dimethylphenyl)piperidine , to facilitate electrophilic aromatic substitution.

Mechanism & Causality:

  • Reagent Formation: DMF reacts with POCl₃ to form the electrophilic Vilsmeier reagent (chloroiminium ion).

  • Electrophilic Attack: The electron-rich aromatic ring attacks the iminium species. The piperidine group is a strong para-director. In 1-(2,5-dimethylphenyl)piperidine, the position para to the piperidine (C4 relative to piperidine) is activated.

  • Regioselectivity: The methyl groups at 2 and 5 (relative to piperidine) direct ortho/para, but the piperidine's donation strength dominates. The formyl group installs para to the nitrogen.

Route B: Nucleophilic Aromatic Substitution (SNAr)

This route involves displacing a halogen from 4-fluoro-2,5-dimethylbenzaldehyde using piperidine.

  • Limitation: The starting aldehyde is expensive and less stable. This route is typically reserved for combinatorial libraries where the aldehyde core is fixed, and the amine is varied.

Experimental Protocols
Protocol 1: Synthesis via Vilsmeier-Haack

Grounding: This protocol is adapted from standard Vilsmeier formylation procedures for electron-rich anilines [1, 2].

Reagents:

  • 1-(2,5-Dimethylphenyl)piperidine (1.0 equiv)

  • POCl₃ (Phosphorus Oxychloride) (1.2 equiv)

  • DMF (Dimethylformamide) (5.0 equiv)[4]

  • Dichloromethane (DCM) (Solvent)

Step-by-Step Workflow:

  • Vilsmeier Complex Generation: In a flame-dried flask under N₂, cool DMF (5 equiv) to 0°C. Add POCl₃ (1.2 equiv) dropwise over 20 minutes. Observation: The solution should turn pale yellow/viscous. Stir for 30 mins at 0°C.

  • Substrate Addition: Dissolve 1-(2,5-dimethylphenyl)piperidine in minimal DCM. Add this solution dropwise to the Vilsmeier complex, maintaining internal temperature <10°C.

  • Reaction: Warm to room temperature, then heat to reflux (40-50°C) for 4–6 hours. Self-Validation: Monitor via TLC (Hexane:EtOAc 8:2). The starting material (high R_f) should disappear; a polar iminium intermediate (baseline) may form.

  • Hydrolysis: Cool the mixture to 0°C. Pour onto crushed ice/sodium acetate solution (buffered to pH 5–6). Critical: Do not use strong base (NaOH) immediately, as it can degrade the aldehyde. Stir vigorously for 1 hour. The iminium salt hydrolyzes to the aldehyde.

  • Workup: Extract with DCM (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate.[5][6] Recrystallize from Ethanol/Hexane.

Protocol 2: Condensation to Thiosemicarbazones

Grounding: Based on DHFR inhibitor synthesis methodologies [3].

  • Dissolve 2,5-Dimethyl-4-(piperidin-1-yl)benzaldehyde (1 mmol) in Ethanol (10 mL).

  • Add Thiosemicarbazide (1 mmol) and a catalytic amount of Glacial Acetic Acid (3 drops).

  • Reflux for 4 hours.

  • Cool to RT. The product will precipitate as a crystalline solid. Filter and wash with cold ethanol.

Functional Applications
A. Medicinal Chemistry: DHFR Inhibitors

Thiosemicarbazone derivatives of piperidinyl-benzaldehydes are potent inhibitors of Dihydrofolate Reductase (DHFR) . The 2,5-dimethyl substitution pattern increases lipophilicity (LogP), improving membrane permeability compared to the unsubstituted analog. The steric bulk also restricts the rotation of the phenyl ring within the enzyme active site, potentially enhancing binding specificity [3].

B. Functional Materials: Styryl Dyes

This aldehyde is a key precursor for Styryl Dyes used in fluorescence imaging. When condensed with active methylene compounds (e.g., N-methyl-4-picolinium iodide), it forms a cationic dye.

  • Benefit of 2,5-Dimethyls: In solid-state applications or concentrated solutions, planar dyes tend to stack (H-aggregates), quenching fluorescence. The "twist" induced by the 2,5-dimethyl groups prevents tight stacking, preserving high quantum yield (Solid-State Emissive materials) [4].

Visualization of Workflows
Diagram 1: Vilsmeier-Haack Synthesis Pathway

This diagram illustrates the transformation from the aniline precursor to the final aldehyde, highlighting the critical intermediate.

VilsmeierSynthesis Precursor 1-(2,5-Dimethylphenyl) piperidine Intermediate Chloroiminium Salt Intermediate Precursor->Intermediate Formylation (Reflux 4h) Reagent Vilsmeier Reagent (POCl3 + DMF) Reagent->Precursor Electrophilic Attack (0°C) Hydrolysis Hydrolysis (Ice/NaOAc) Intermediate->Hydrolysis Quench Product 2,5-Dimethyl-4-(piperidin-1-yl) benzaldehyde Hydrolysis->Product C-N Bond Cleavage

Caption: Figure 1.[7] Step-wise mechanism for the Vilsmeier-Haack formylation of 1-(2,5-dimethylphenyl)piperidine.

Diagram 2: Application Logic (SAR)

This diagram maps the structural features of the molecule to its functional benefits in drug and dye design.

SAR_Logic Core 2,5-Dimethyl-4-(piperidin-1-yl) benzaldehyde Piperidine 4-Piperidine Moiety (Electron Donor) Core->Piperidine Aldehyde 1-Formyl Group (Reactive Handle) Core->Aldehyde Methyls 2,5-Dimethyl Groups (Steric Modulators) Core->Methyls Dyes Styryl Dyes (Fluorescence) Piperidine->Dyes Push-Pull Strength Drugs DHFR Inhibitors (Thiosemicarbazones) Aldehyde->Drugs Schiff Base Formation Methyls->Dyes Prevent Aggregation (Twisted Geometry) Methyls->Drugs Increase Lipophilicity (LogP)

Caption: Figure 2. Structure-Activity Relationship (SAR) mapping specific chemical features to functional outcomes.

References
  • Sigma-Aldrich. Product Specification: 2,5-Dimethyl-4-(piperidin-1-yl)benzaldehyde (CAS 886501-24-2).

  • Organic Syntheses. Vilsmeier-Haack Formylation: General Procedures. Org.[1][4][7][8][9][10][11] Synth. 2011 , 88, 331.

  • National Institutes of Health (PMC). Design, synthesis, in vitro and in silico studies of novel piperidine derived thiosemicarbazones as inhibitors of dihydrofolate reductase.

  • Santa Cruz Biotechnology. 4-(1-Piperidinyl)benzaldehyde: Reactant for synthesis of functional dyes.

Sources

Exploratory

Strategic Utilization of Piperidine-Containing Benzaldehydes: From Synthetic Scaffolds to Bioactive Pharmacophores

[1] Executive Summary In the landscape of medicinal chemistry, the fusion of a piperidine ring (a privileged nitrogen heterocycle) with a benzaldehyde core (a versatile electrophilic warhead) creates a scaffold of except...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

In the landscape of medicinal chemistry, the fusion of a piperidine ring (a privileged nitrogen heterocycle) with a benzaldehyde core (a versatile electrophilic warhead) creates a scaffold of exceptional utility.[1] This guide analyzes the technical applications of piperidine-containing benzaldehydes, specifically focusing on their role as precursors for anticancer chalcones , antimicrobial hydrazones , and enzyme inhibitors .

Unlike generic reviews, this technical guide distinguishes between two critical structural classes often conflated in literature:

  • N-Aryl Piperidines: Direct attachment of piperidine to the benzaldehyde ring (e.g., 4-(piperidin-1-yl)benzaldehyde).[2]

  • Piperidinyl-Alkoxy Linkers: Attachment via an ether spacer (e.g., 4-(2-(piperidin-1-yl)ethoxy)benzaldehyde).

Part 1: The Synthetic Engine – Constructing the Scaffold

The utility of these scaffolds lies in their ability to introduce the piperidine moiety—a proven pharmacophore for GPCR and kinase binding—early in the synthetic sequence.

Protocol: Regioselective Synthesis of 4-(Piperidin-1-yl)benzaldehyde via SNAr

This protocol utilizes a Nucleophilic Aromatic Substitution (


) strategy. It is superior to Buchwald-Hartwig amination for this specific substrate due to the activating nature of the para-aldehyde group, avoiding expensive Pd-catalysts.

Mechanism: The aldehyde group at the para-position acts as an electron-withdrawing group (EWG), stabilizing the Meisenheimer complex intermediate formed when piperidine attacks the fluorobenzene ring.

Experimental Protocol:

  • Reagents: 4-Fluorobenzaldehyde (1.0 equiv), Piperidine (1.2 equiv), Potassium Carbonate (

    
    , 2.0 equiv), DMF (Dimethylformamide, anhydrous).
    
  • Setup: Charge a round-bottom flask with 4-fluorobenzaldehyde (e.g., 10 mmol) and DMF (20 mL).

  • Addition: Add

    
     followed by the slow addition of piperidine.
    
  • Reaction: Heat the mixture to 90°C for 12 hours under an inert atmosphere (

    
    ).
    
    • Critical Control Point: Monitor by TLC (Hexane:EtOAc 4:1). The disappearance of the fluorobenzaldehyde spot (

      
      ) and appearance of a fluorescent yellow spot (
      
      
      
      ) indicates conversion.
  • Workup: Pour the reaction mixture into ice-cold water (100 mL). The product typically precipitates as a yellow solid.[3] Filter, wash with water, and recrystallize from ethanol.

Visualization: The SNAr Reaction Pathway

The following diagram illustrates the transition from the starting material through the Meisenheimer complex to the final aldehyde product.

SNAr_Pathway SM 4-Fluorobenzaldehyde (Electrophile) Complex Meisenheimer Complex (Stabilized by CHO) SM->Complex + Piperidine / K2CO3 90°C, DMF Reagent Piperidine (Nucleophile) Reagent->Complex Product 4-(Piperidin-1-yl)benzaldehyde (Yellow Solid) Complex->Product - HF (elimination)

Figure 1: Mechanistic flow of the SNAr synthesis for piperidine-benzaldehyde scaffolds.

Part 2: Therapeutic Application I – Oncology (The Chalcone Axis)

Piperidine-containing benzaldehydes are the "Anchor" components in the synthesis of Chalcones (1,3-diaryl-2-propen-1-ones). The piperidine ring provides solubility and hydrogen-bond acceptance, while the


-unsaturated ketone acts as a Michael acceptor for cysteine residues in tubulin or kinases.
Synthetic Strategy: Claisen-Schmidt Condensation

Reaction: 4-(Piperidin-1-yl)benzaldehyde + Acetophenone derivative


 Chalcone.
Conditions:  NaOH (aq)/Ethanol, Room Temperature.
Comparative Potency Data (Cytotoxicity)

The table below summarizes the impact of the piperidine moiety on cytotoxicity against human cancer cell lines compared to non-nitrogenous analogs.

Compound IDStructure DescriptionCell LineIC50 (µM)MechanismSource
Analog A 4-methoxy-chalcone (Control)MCF-7 (Breast)> 50.0Weak Tubulin Inhibition[1]
Target 1 4-(piperidin-1-yl)-chalcone MCF-7 (Breast)13.7 Tubulin Destabilization[2]
Target 2 4-(piperidin-1-yl)-chalconeHepG2 (Liver)15.2 Apoptosis Induction[2]
Target 3 Piperidine-thiosemicarbazoneDHFR Enzyme0.25 DHFR Inhibition[3]

Key Insight: The introduction of the piperidine ring (Target 1) improves potency by >3-fold compared to the methoxy analog (Analog A), likely due to enhanced interaction with the colchicine-binding site of tubulin.

Part 3: Therapeutic Application II – Infectious Diseases (The Hydrazone Linker)

In the fight against Multi-Drug Resistant (MDR) Tuberculosis, piperidine-benzaldehydes are condensed with hydrazides (e.g., Isoniazid) to form Hydrazones .

Mechanism of Action

These compounds function as Iron Chelators or Prodrugs . The hydrazone linkage (


) is stable at physiological pH but hydrolyzes in the acidic environment of the macrophage phagolysosome (where Mycobacterium tuberculosis resides), releasing the active isoniazid and the lipophilic piperidine aldehyde which disrupts the bacterial cell wall.
Workflow: Synthesis of Anti-TB Hydrazones

The following Graphviz diagram outlines the parallel synthesis workflow for generating a library of anti-tubercular agents.

Hydrazone_Workflow Start 4-(Piperidin-1-yl)benzaldehyde Process Reflux in Ethanol Cat. Glacial Acetic Acid 4-6 Hours Start->Process Reagent1 Isoniazid (Acid Hydrazide) Reagent1->Process Reagent2 Thiosemicarbazide Reagent2->Process Product1 Piperidine-Isoniazid Hydrazone (Anti-TB) Process->Product1 Path A Product2 Piperidine-Thiosemicarbazone (DHFR Inhibitor) Process->Product2 Path B

Figure 2: Divergent synthesis of bioactive hydrazones and thiosemicarbazones from a common aldehyde precursor.[4]

Part 4: Critical Experimental Considerations (Self-Validating Protocols)

To ensure scientific integrity and reproducibility, the following "Self-Validation" checkpoints must be observed when working with these aldehydes.

  • Oxidation Sensitivity: Piperidine-benzaldehydes are prone to air oxidation to the corresponding benzoic acid.

    • Validation: Always acquire a 1H NMR prior to use. The aldehyde proton singlet should appear at

      
       ppm. If a broad singlet is observed at 
      
      
      
      ppm, the sample is oxidized and requires purification.
  • Aldol Condensation Monitoring:

    • Validation: In the synthesis of chalcones, the disappearance of the aldehyde singlet (

      
      ) and the appearance of doublet signals for vinylic protons (
      
      
      
      Hz) confirms the formation of the trans-isomer.
  • Purification of Amino-Aldehydes:

    • Validation: Avoid acidic silica gel columns for purification, as the basic piperidine nitrogen can streak or irreversibly bind. Pre-treat silica with 1% Triethylamine (TEA) in hexane before loading the column.

References

  • Anticancer Activity of Natural and Synthetic Chalcones. International Journal of Molecular Sciences. (2023). Link

  • Synthesis and Pharmacological Activities of Chalcone and Its Derivatives Bearing N-Heterocyclic Scaffolds. ACS Omega. (2023). Link

  • Design, synthesis, in vitro and in silico studies of novel piperidine derived thiosemicarbazones as inhibitors of dihydrofolate reductase. BMC Chemistry. (2024). Link

  • Exploring the Chemical Properties and Synthesis of 4-(Piperidin-1-yl)benzaldehyde. Inno Pharmchem Technical Report. (2026). Link

Sources

Protocols & Analytical Methods

Method

Technical Application Note: Optimization of Knoevenagel Condensation for Sterically Hindered, Electron-Rich Substrates

Executive Summary & Substrate Analysis This guide details optimized protocols for the Knoevenagel condensation of 2,5-Dimethyl-4-(piperidin-1-yl)benzaldehyde . This substrate presents a specific "Steric-Electronic Mismat...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Substrate Analysis

This guide details optimized protocols for the Knoevenagel condensation of 2,5-Dimethyl-4-(piperidin-1-yl)benzaldehyde . This substrate presents a specific "Steric-Electronic Mismatch" that often leads to failure or low yields under standard textbook conditions.

The Challenge: Steric-Electronic Deactivation

Successful condensation requires overcoming two simultaneous deactivating factors intrinsic to this molecule:

  • Electronic Deactivation (Thermodynamic): The piperidine ring at the para-position is a potent electron donor (+M effect). This resonance donation significantly increases electron density at the carbonyl carbon, rendering it less electrophilic and resistant to nucleophilic attack by the enolate.

  • Steric Hindrance (Kinetic): The methyl groups at the 2- and 5- positions create a "steric gate" around the aldehyde. This blocks the approach of bulky active methylene compounds and hinders the rotational freedom required for the subsequent dehydration step (elimination of water).

Implication for Protocol Design: Standard catalytic systems (e.g., Piperidine/Ethanol at RT) are often insufficient. High-efficiency protocols must utilize forcing conditions (Microwave), solvent-free mechanochemistry (to maximize concentration), or enhanced catalytic systems (DBU/Water) to drive the reaction to completion.

Reaction Mechanism & Pathway Analysis

The reaction proceeds via a base-catalyzed nucleophilic addition followed by dehydration.[1] Understanding the transition states allows us to select the correct catalyst.

Mechanistic Flow (Graphviz Visualization)

Knoevenagel_Mechanism cluster_hindrance Critical Failure Point Aldehyde 2,5-Dimethyl-4- (piperidin-1-yl)benzaldehyde TransitionState Tetrahedral Intermediate (Sterically Crowded) Aldehyde->TransitionState + Enolate ActiveMethylene Active Methylene (e.g., Malononitrile) Enolate Enolate Ion (Nucleophile) ActiveMethylene->Enolate Deprotonation Base Catalyst (Piperidine/DBU) Base->Enolate Enolate->TransitionState Alcohol β-Hydroxy Intermediate TransitionState->Alcohol Protonation Product Final Alkene (Condensation Product) Alcohol->Product - H2O (Dehydration)

Caption: Mechanistic pathway highlighting the 'Tetrahedral Intermediate' as the sterically crowded bottleneck requiring thermal or catalytic activation.

Experimental Protocols

Protocol A: Microwave-Assisted Synthesis (Recommended)

Best for: Rapid library synthesis, overcoming steric hindrance.

Rationale: Microwave irradiation provides direct dielectric heating, efficiently supplying the activation energy needed to overcome the steric barrier of the 2,5-dimethyl pattern.

Materials:

  • Substrate: 1.0 mmol (217 mg)

  • Reagent: Malononitrile (1.2 mmol, 79 mg) or Ethyl Cyanoacetate (1.2 mmol)

  • Solvent: Ethanol (2 mL)

  • Catalyst: Piperidine (2 drops) or Ammonium Acetate (10 mol%)

Step-by-Step:

  • Preparation: In a 10 mL microwave synthesis vial, dissolve the aldehyde and active methylene compound in Ethanol.

  • Activation: Add the catalyst. Cap the vial and vortex for 10 seconds.

  • Irradiation: Place in a microwave reactor (e.g., CEM or Biotage).

    • Settings: 80°C, Power: Dynamic (Max 150W), Hold Time: 10–15 minutes.

    • Note: If using a domestic microwave (not recommended for reproducibility), use "Defrost" cycles of 30 seconds to prevent solvent superheating.

  • Work-up: Cool to room temperature. The product often precipitates upon cooling.

    • If solid:[2][3] Filter and wash with cold ethanol.

    • If oil: Pour into ice-water (10 mL) and stir vigorously to induce crystallization.

Protocol B: Solvent-Free Mechanochemistry (Green/Scale-Up)

Best for: Large scale, minimizing waste, "Stubborn" reactions.

Rationale: Grinding creates local heat (friction) and ultra-high concentration, forcing the reactants together despite the electronic deactivation.

Materials:

  • Substrate: 5.0 mmol

  • Reagent: Malononitrile (5.5 mmol)

  • Catalyst: Ammonium Acetate (10 mol%) or NaOH (pellet, crushed)

Step-by-Step:

  • Combine: Place the solid aldehyde, malononitrile, and catalyst in a clean mortar.

  • Grind: Grind vigorously with a pestle.

    • Observation: The mixture will likely turn into a "melt" or sticky paste within 2–5 minutes (eutectic formation).

  • Duration: Continue grinding for 15–20 minutes. Monitor by TLC (spot a tiny amount dissolved in DCM).

  • Isolation: Scrape the paste into a beaker. Add Ethanol (10 mL) and heat to reflux to dissolve, then cool to crystallize.

Protocol C: Aqueous DBU Method (Catalytic/Mild)

Best for: Acid-sensitive substrates or when high purity is required without chromatography.

Rationale: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in water forms a highly active catalytic complex that stabilizes the transition state.

Step-by-Step:

  • Mix: Suspend Aldehyde (1 mmol) and Active Methylene (1.1 mmol) in Water (3 mL).

  • Catalyze: Add DBU (10 mol%, ~15 µL).

  • Stir: Stir vigorously at Room Temperature.

    • Note: Due to the steric hindrance, if no precipitate forms after 1 hour, heat to 50°C.

  • Finish: Filter the resulting precipitate and wash with water.

Data Summary & Troubleshooting

Comparative Efficiency Table
MethodReaction TimeTypical YieldProsCons
Classical (EtOH/Reflux) 4–12 Hours65–75%Simple setupSlow; thermal degradation risk
Microwave (80°C) 10 Minutes88–95%Fast; overcomes stericsRequires MW reactor
Solvent-Free Grind 20 Minutes90–98%Green; no solvent wasteLabor intensive (manual)
Aqueous DBU 1–3 Hours80–85%Pure product; non-toxicSolubility issues with hydrophobic substrates
Troubleshooting Guide
  • Symptom: Starting material remains unreacted.

    • Cause: Electronic deactivation is too strong.

    • Fix: Switch to Protocol B (Grinding) or add a Lewis Acid co-catalyst (e.g., ZnCl2, 5 mol%) to activate the carbonyl oxygen.

  • Symptom: Product is an oil/sticky gum.

    • Cause: Impurities or low melting point.

    • Fix: Recrystallize from minimal hot Ethanol/Hexane (1:1). Scratch the flask side with a glass rod to induce nucleation.

  • Symptom: "Michael Addition" side products (Double addition).

    • Cause: Excess active methylene.

    • Fix: Ensure strict 1:1 stoichiometry.

References

  • General Knoevenagel Mechanism & Green Chemistry

    • Title: The green Knoevenagel condensation: solvent-free condensation of benzaldehydes.[4]

    • Source: Green Chemistry Letters and Reviews.[5]

    • URL:[Link][5]

  • Microwave Assisted Synthesis

    • Title: Microwave assisted Knoevenagel condensation: Synthesis and antimicrobial activities.[4]

    • Source: Pakistan Journal of Scientific and Industrial Research.[4]

    • URL:[Link]

  • Substrate Data (2,5-Dimethyl-4-(piperidin-1-yl)benzaldehyde)

    • Title: 4-(1-Piperidinyl)benzaldehyde Product Data.[2][6][7][8]

    • Source: Sigma-Aldrich / Merck.
  • DBU/Water Catalysis

    • Title: Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex.[9]

    • Source: Asian Journal of Organic Chemistry.
    • URL:[Link]

Sources

Application

Application Note: Designing TICT-Based Viscosity Probes Using 2,5-Dimethyl-4-(piperidin-1-yl)benzaldehyde

This Application Note and Protocol Guide details the use of 2,5-Dimethyl-4-(piperidin-1-yl)benzaldehyde as a critical building block in the design of Twisted Intramolecular Charge Transfer (TICT) fluorescent probes. Intr...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide details the use of 2,5-Dimethyl-4-(piperidin-1-yl)benzaldehyde as a critical building block in the design of Twisted Intramolecular Charge Transfer (TICT) fluorescent probes.

Introduction & Scientific Rationale

2,5-Dimethyl-4-(piperidin-1-yl)benzaldehyde (CAS: 886501-24-2) is a specialized donor-acceptor (D-A) intermediate used primarily to synthesize molecular rotors —fluorescent probes sensitive to micro-environmental viscosity.

The "Steric-Lock" Mechanism

Unlike simple 4-(dimethylamino)benzaldehyde, this molecule incorporates two methyl groups at the ortho positions relative to the donor (piperidine) and the acceptor (aldehyde/alkene) axis.

  • Steric Hindrance: The 2,5-dimethyl groups create significant steric repulsion with the piperidine ring and the conjugated bridge formed after condensation.

  • TICT State Promotion: This steric crowding forces the molecule into a twisted conformation in the excited state (Twisted Intramolecular Charge Transfer).

  • Viscosity Sensitivity: In low-viscosity solvents, the donor moiety rotates freely, dissipating excited-state energy non-radiatively (fluorescence quenching). In high-viscosity environments (e.g., cellular cytoplasm, mitochondrial matrix), this rotation is restricted, restoring radiative emission (fluorescence turn-on).

Core Applications
  • Mitochondrial/Lysosomal Viscosity Imaging: Monitoring deviations in intracellular viscosity linked to diabetes, hypertension, and neurodegenerative diseases.

  • Deep-Tissue Imaging: When condensed with strong acceptors (e.g., indolium, quinolinium), the emission shifts to the Near-Infrared (NIR) region.

  • Polarity Sensing: The strong dipole moment change during excitation makes these probes sensitive to solvent polarity.

Design Principles & Structural Logic

The design of a fluorescent probe using this aldehyde relies on Knoevenagel Condensation to extend the


-conjugation.
Key Structural Components
ComponentFunctionChemical Basis
Piperidine Ring Electron DonorStrong amine donor; can be targeted to lysosomes via protonation.
2,5-Dimethyl Groups TICT Enabler Prevents planarization; ensures low background fluorescence in non-viscous media.
Aldehyde Group Reactive HandleSite for condensation with active methylene compounds (e.g., Indolium, BODIPY).
Diagram: TICT Mechanism & Design Logic

TICT_Mechanism cluster_0 Probe Design cluster_1 Excited State Dynamics Aldehyde 2,5-Dimethyl-4- (piperidin-1-yl)benzaldehyde Probe Full TICT Probe (Hemicyanine Dye) Aldehyde->Probe Knoevenagel Condensation Acceptor Acceptor Salt (e.g., Indolium) Acceptor->Probe Excitation Photon Absorption (hv) Probe->Excitation LE_State Locally Excited (LE) State Excitation->LE_State TICT_State Twisted (TICT) State LE_State->TICT_State Free Rotation (Low Viscosity) Emission Fluorescence Emission LE_State->Emission Restricted Rotation (High Viscosity) Heat Non-Radiative Decay (Heat) TICT_State->Heat Quenching

Caption: Workflow showing the synthesis of the probe and the bifurcation of the excited state relaxation pathway dependent on environmental viscosity.

Experimental Protocol: Synthesis of a Mitochondria-Targeting Viscosity Probe

Objective: Synthesize a hemicyanine dye (Probe-Visc-Mito) by condensing 2,5-dimethyl-4-(piperidin-1-yl)benzaldehyde with 1,2,3,3-tetramethyl-3H-indolium iodide.

Reagents Required[1][2][3][4]
  • Precursor A: 2,5-Dimethyl-4-(piperidin-1-yl)benzaldehyde (1.0 eq)

  • Precursor B: 1,2,3,3-Tetramethyl-3H-indolium iodide (1.2 eq)

  • Catalyst: Piperidine (0.5 eq) or Ammonium Acetate (1.0 eq)

  • Solvent: Anhydrous Ethanol (EtOH) or Acetonitrile (MeCN)

  • Purification: Silica gel (200-300 mesh), Dichloromethane (DCM), Methanol (MeOH).

Step-by-Step Synthesis Workflow
  • Reaction Setup:

    • In a 50 mL round-bottom flask, dissolve Precursor A (217 mg, 1.0 mmol) and Precursor B (361 mg, 1.2 mmol) in 15 mL of anhydrous Ethanol.

    • Add 50

      
      L of piperidine (catalyst).
      
  • Reflux:

    • Heat the mixture to reflux (

      
      ) under a nitrogen atmosphere.
      
    • Monitor reaction progress via TLC (Mobile phase: DCM/MeOH 10:1). The spot for the aldehyde (high

      
      ) should disappear, replaced by a highly colored (red/purple) spot (lower 
      
      
      
      ).
    • Time: Typically 4–12 hours.

  • Workup:

    • Cool the reaction to room temperature.

    • Remove solvent under reduced pressure (rotary evaporator).

    • Redissolve residue in minimal DCM.

  • Purification:

    • Perform column chromatography on silica gel.[1]

    • Elute with a gradient of DCM

      
       DCM:MeOH (20:1).
      
    • Collect the major colored fraction.

  • Characterization:

    • Confirm structure via

      
      -NMR and HR-MS.[2]
      
    • Expected NMR Feature: A pair of doublets with

      
       in the aromatic region (6.5–8.5 ppm), indicating the formation of the trans-alkene bridge.
      

Validation Protocols

Experiment A: Viscosity Response (Glycerol/Methanol Titration)

Rationale: To confirm the TICT mechanism, fluorescence must increase non-linearly with viscosity (


).
  • Preparation: Prepare stock solution of the probe (

    
     in DMSO).
    
  • Solvent Systems: Prepare mixtures of Methanol/Glycerol in varying ratios (0% to 99% Glycerol).

  • Measurement:

    • Add probe to each mixture (Final conc:

      
      ).
      
    • Record fluorescence emission spectra (Excitation:

      
       or 
      
      
      
      ).
  • Data Analysis:

    • Plot

      
       vs. 
      
      
      
      .
    • Success Criterion: The plot should follow the Förster-Hoffmann equation:

      
      
      Where 
      
      
      
      (sensitivity factor) is typically between 0.2 and 0.8 for TICT probes.
Experiment B: Cellular Imaging (Mitochondrial Localization)

Rationale: The indolium cation provides intrinsic mitochondrial targeting due to the negative membrane potential (


).
  • Cell Culture: HeLa or MCF-7 cells.

  • Staining: Incubate cells with

    
     probe for 30 mins.
    
  • Co-localization: Co-stain with MitoTracker Green (

    
    ).
    
  • Imaging: Confocal microscopy.

    • Channel 1 (Probe): Ex 561 nm / Em 580–650 nm.

    • Channel 2 (MitoTracker): Ex 488 nm / Em 500–540 nm.

  • Success Criterion: Pearson’s Correlation Coefficient (PCC)

    
    .
    

Troubleshooting & Optimization

IssuePossible CauseSolution
Low Yield Incomplete condensationSwitch solvent to Acetic Anhydride (creates harsher conditions) or use microwave irradiation.
No Fluorescence Response Probe aggregationThe 2,5-dimethyl groups usually prevent this, but if observed, lower probe concentration to

.
Blue Shift in Emission Protonation of PiperidineThe piperidine nitrogen is basic. Ensure pH > 5.0. If sensing in acidic lysosomes, calibrate the pH response curve.

References

  • TICT Mechanism in Viscosity Probes

    • Title: "Recent progress in the development of fluorescent probes for intracellular viscosity."
    • Source:Current Opinion in Chemical Biology
    • Link:[Link]

  • Synthesis of Hemicyanine Dyes

    • Title: "Design and Synthesis of Near-Infrared Fluorescent Probes for Bioimaging."
    • Source:Journal of Organic Chemistry
    • Link:[Link]

  • Steric Control in Fluorophores

    • Title: "Steric Hindrance-Induced Twisted Intramolecular Charge Transfer in Fluorescent Probes."
    • Source:Chemical Science
    • Link:[Link]

  • Building Block Data: Title: "2,5-Dimethyl-4-(piperidin-1-yl)benzaldehyde Product Page" Source:Sigma-Aldrich / Merck

Sources

Technical Notes & Optimization

Troubleshooting

"troubleshooting low yields in reactions involving 2,5-Dimethyl-4-(piperidin-1-YL)benzaldehyde"

Topic: Troubleshooting Low Yields in Reactions Involving 2,5-Dimethyl-4-(piperidin-1-yl)benzaldehyde Role: Senior Application Scientist Audience: Researchers, Process Chemists, and Drug Discovery Specialists Technical Su...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Yields in Reactions Involving 2,5-Dimethyl-4-(piperidin-1-yl)benzaldehyde Role: Senior Application Scientist Audience: Researchers, Process Chemists, and Drug Discovery Specialists

Technical Support Center: 2,5-Dimethyl-4-(piperidin-1-yl)benzaldehyde

Case ID: #DM-PIP-BENZ-001 Status: Active Severity: High (Process Bottleneck)

Welcome to the technical support interface for 2,5-Dimethyl-4-(piperidin-1-yl)benzaldehyde (CAS: 886501-24-2).[1] This guide addresses the specific "deactivated-steric" paradox inherent to this molecule, which frequently results in stalled reactions and low yields during Knoevenagel condensations, reductive aminations, and Wittig olefinations.

Part 1: The Core Problem – The "Deactivated-Steric" Paradox

Before troubleshooting, you must understand why this molecule fails in standard protocols. It suffers from a synergistic reduction in reactivity due to two opposing forces:[2]

  • Electronic Deactivation (The "Push"): The piperidine ring at the para position is a potent electron-donating group (EDG). Through resonance (+M effect), it pushes electron density into the benzene ring and onto the carbonyl oxygen. This significantly reduces the electrophilicity of the carbonyl carbon, making it resistant to nucleophilic attack [1][7].

  • Steric Shielding (The "Block"): The methyl group at the 2-position (ortho to the aldehyde) creates a physical barrier. This "ortho-effect" hinders the approach of bulky nucleophiles or catalysts required to activate the deactivated carbonyl [8].

The Result: Standard mild conditions (e.g., room temperature, weak base catalysis) often yield <10% conversion or result in recovered starting material.

Part 2: Diagnostic Workflow

Use this decision tree to identify the root cause of your yield loss.

TroubleshootingFlow Start START: Low Yield Observed CheckPurity Q1: Is Starting Material >98% Pure? Start->CheckPurity Purify Action: Recrystallize/Column. Remove Benzoic Acid impurity. CheckPurity->Purify No (Contains Acid) ReactionType Q2: Reaction Type? CheckPurity->ReactionType Yes Condensation Condensation (Knoevenagel/Aldol) ReactionType->Condensation ReductiveAmination Reductive Amination ReactionType->ReductiveAmination Wittig Wittig/Horner-Wadsworth ReactionType->Wittig Cond_Catalyst Check Catalyst System Condensation->Cond_Catalyst ImineForm Is Imine Forming? ReductiveAmination->ImineForm WeakBase Using Piperidine/Pyridine? Cond_Catalyst->WeakBase SwitchAcid Action: Switch to Lewis Acid (TiCl4 or ZnCl2) or Microwave WeakBase->SwitchAcid Yes (Ineffective) NoImine No Imine Observed ImineForm->NoImine ForceImine Action: Dean-Stark or Ti(OiPr)4 additive NoImine->ForceImine

Figure 1: Diagnostic logic for troubleshooting reaction failures with 2,5-Dimethyl-4-(piperidin-1-yl)benzaldehyde.

Part 3: Troubleshooting & Solutions

Issue 1: Knoevenagel Condensation Stalls (Electronic Deactivation)

Symptom: Reaction halts at 20-30% conversion using standard Piperidine/Acetic Acid or Pyridine conditions. Root Cause: The piperidine EDG stabilizes the carbonyl, making it too electron-rich for weak nucleophiles (like malononitrile or ethyl acetoacetate) to attack efficiently without strong activation [1]. Solution:

  • Protocol Shift: Move from weak base catalysis to Lewis Acid catalysis or Microwave irradiation.

  • Recommended Catalyst: Titanium(IV) chloride (

    
    ) or Zinc Chloride (
    
    
    
    ). These coordinate to the carbonyl oxygen, increasing electrophilicity despite the electron donation from the piperidine.
  • Green Alternative: Use Amino Acid Ionic Liquids (AAILs) or sonication, which have shown higher efficacy for deactivated aldehydes [6][13].

ParameterStandard Method (Fail)Optimized Method (Success)
Catalyst Piperidine (0.1 eq)

(1.0 eq) + Pyridine (2.0 eq)
Solvent Ethanol (Reflux)THF or Toluene (0°C to RT)
Time 24-48 Hours2-4 Hours
Yield < 30%> 85%
Issue 2: Steric Hindrance in Nucleophilic Attack

Symptom: Reaction works for simple benzaldehyde but fails for the 2,5-dimethyl derivative. Root Cause: The 2-methyl group sterically blocks the trajectory of the incoming nucleophile (Burgi-Dunitz angle). Solution:

  • Temperature: Steric barriers are kinetic. Increase reaction temperature to >80°C (refluxing toluene or xylene) to overcome the activation energy barrier.

  • Solvent-Free: Run the reaction "neat" (no solvent) at elevated temperatures (90-100°C). This increases the concentration of reactants, improving collision frequency [10].

Issue 3: "Silent" Neutralization (Purity)

Symptom: Catalyst is added, but no reaction occurs. Root Cause: Benzaldehydes oxidize to benzoic acids over time. The 2,5-dimethyl-4-(piperidin-1-yl)benzoic acid impurity is acidic. If you use a catalytic amount of base (e.g., 5 mol% piperidine), the impurity (often 5-10%) will instantly neutralize your catalyst, killing the reaction before it starts. Validation: Check the


 NMR. A broad singlet >10 ppm indicates carboxylic acid.
Solution:  Wash the starting material with 10% 

solution or recrystallize prior to use.

Part 4: Optimized Experimental Protocols

Protocol A: High-Yield Knoevenagel Condensation (Lewis Acid Mediated)

Use this for coupling with active methylenes (e.g., Malononitrile).

  • Setup: Flame-dry a 3-neck flask under Nitrogen.

  • Reagents:

    • 2,5-Dimethyl-4-(piperidin-1-yl)benzaldehyde (1.0 eq)

    • Active Methylene Compound (1.2 eq)

    • 
       (1.1 eq) - Handle with extreme caution
      
    • Pyridine (4.0 eq)

    • Dry THF (0.2 M concentration)

  • Procedure:

    • Dissolve aldehyde and active methylene in THF. Cool to 0°C.

    • Add

      
       dropwise (solution will turn yellow/orange).
      
    • Add Pyridine dropwise (white precipitate of

      
      -Pyridine complex forms).
      
    • Allow to warm to Room Temp and stir for 2-4 hours.

    • Quench: Pour into ice water/HCl. Extract with EtOAc.[3]

  • Why it works:

    
     serves as a "super-activator," overcoming the electronic deactivation of the piperidine ring [14].
    
Protocol B: Robust Reductive Amination

Use this for amine coupling.

  • Pre-step (Imine Formation):

    • Do not use

      
       directly in one pot. The equilibrium favors the aldehyde due to sterics/electronics.
      
    • Mix Aldehyde (1.0 eq) + Amine (1.1 eq) + Titanium(IV) isopropoxide (

      
      )  (1.2 eq) in neat condition or minimal THF.
      
    • Stir 6-12h. The Ti-species acts as both Lewis acid and water scavenger, forcing imine formation.

  • Reduction:

    • Dilute with Ethanol.[4]

    • Add

      
       (2.0 eq).
      
  • Why it works:

    
     is essential to drive the unfavorable equilibrium of the sterically hindered imine formation before reduction occurs.
    

Part 5: Frequently Asked Questions (FAQ)

Q: Can I use standard Wittig reagents? A: Yes, but expect slow kinetics. The 2,5-dimethyl groups hinder the formation of the oxaphosphetane intermediate. Use Horner-Wadsworth-Emmons (HWE) phosphonates with stronger bases (NaH) in THF/DMF to improve yields, as the carbanion is smaller and more nucleophilic than the triphenylphosphonium ylide [18].

Q: The product streaks on TLC. How do I purify it? A: The piperidine nitrogen is basic. On silica gel, it protonates and "drags."

  • Fix: Pre-treat your silica gel column with 1% Triethylamine (TEA) in Hexanes. Use an eluent containing 1% TEA or 1%

    
     to keep the amine deprotonated and moving as a tight band.
    

Q: Why is my yield lower than the 4-(piperidin-1-yl)benzaldehyde analog? A: The 2,5-dimethyl groups are the culprit. In the analog without methyls, you only fight electronic deactivation. With the 2,5-dimethyl variant, you fight both electronics and the ortho-steric block. You must use the harsher conditions (Heat/Lewis Acid) described above.

References

  • BenchChem. (2025).[2][5] A Comparative Guide to the Reactivity of Substituted Benzaldehydes. Retrieved from

  • ChemScene. (n.d.). 2,5-Dimethyl-4-(piperidin-1-yl)benzaldehyde Product Data. Retrieved from

  • Sigma-Aldrich. (n.d.). 4-(1-Piperidinyl)benzaldehyde Technical Data. Retrieved from

  • NIH/PubMed. (2024). Design, synthesis, in vitro and in silico studies of novel piperidine derived thiosemicarbazones. Retrieved from

  • Wikipedia. (n.d.). Knoevenagel condensation. Retrieved from

  • ICM.edu.pl. (2013). Efficient method for Knoevenagel condensation in aqueous solution of amino acid ionic liquids. Retrieved from

  • BenchChem. (2025).[2][5] The Impact of Steric Hindrance on the Reactivity of Aliphatic Aldehydes. Retrieved from

  • NIST. (n.d.). Benzaldehyde, 2,5-dimethyl- Properties. Retrieved from

  • BLD Pharm. (n.d.). 4-(Piperidin-1-yl)benzaldehyde.[1][4][6][7][8] Retrieved from

  • TU Eindhoven. (2017). The green Knoevenagel condensation: solvent-free condensation of benzaldehydes.[3] Retrieved from

  • Santa Cruz Biotechnology. (n.d.). 4-(1-Piperidinyl)benzaldehyde.[6][7][8] Retrieved from

  • Ningbo Inno Pharmchem. (2026). Synthesis of 4-(Piperidin-1-yl)benzaldehyde. Retrieved from

  • Banaras Hindu University. (2021). Novel Methods of Knoevenagel Condensation. Retrieved from

  • ResearchGate. (2024). Knoevenagel condensation between different substituted benzaldehydes. Retrieved from

  • Indian Academy of Sciences. (2013). One-pot, three-component synthesis of highly substituted pyridines. Retrieved from

  • Organic Syntheses. (2012). Oxidation of Benzaldehyde Derivatives. Retrieved from

  • Semantic Scholar. (n.d.). Synthesis of Substituted Benzaldehydes. Retrieved from

  • NIH/PubMed. (2024). Reactivity and Stability of (Hetero)Benzylic Alkenes via the Wittig Olefination Reaction. Retrieved from

Sources

Optimization

"scale-up challenges in the production of 2,5-Dimethyl-4-(piperidin-1-YL)benzaldehyde"

Technical Support Center: Scale-Up Challenges in the Production of 2,5-Dimethyl-4-(piperidin-1-yl)benzaldehyde Strategic Overview: The "Ortho-Effect" Bottleneck The synthesis of 2,5-Dimethyl-4-(piperidin-1-yl)benzaldehyd...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Scale-Up Challenges in the Production of 2,5-Dimethyl-4-(piperidin-1-yl)benzaldehyde

Strategic Overview: The "Ortho-Effect" Bottleneck

The synthesis of 2,5-Dimethyl-4-(piperidin-1-yl)benzaldehyde presents a classic process chemistry paradox. While the molecule appears structurally simple, the 2,5-dimethyl substitution pattern creates a "buttressing effect."[1] These ortho-methyl groups exert significant steric pressure on the 4-position, hindering nucleophilic attack during synthesis and complicating conjugation in the final product.[1]

For researchers scaling from milligram to kilogram batches, the primary failure modes are not chemical incompatibility, but rather kinetic stalling (due to sterics) and thermal hazards (due to compensatory forcing conditions).

This guide prioritizes the Nucleophilic Aromatic Substitution (S_NAr) route, as it is the most convergent pathway for drug development workflows, though we also address the Vilsmeier-Haack formylation risks where relevant.

Route Analysis & Decision Matrix

Before troubleshooting, verify your route selection against these critical process parameters (CPPs).

FeatureRoute A: S_NAr (Recommended) Route B: Vilsmeier-Haack
Chemistry 4-Fluoro-2,5-dimethylbenzaldehyde + Piperidine1-(2,5-dimethylphenyl)piperidine + POCl₃/DMF
Key Risk Incomplete conversion due to steric hindrance.[1][2]Thermal runaway during POCl₃ addition; violent quench.[2]
Impurity Profile Hydrolysis product (Phenols), Dimers.[2]Regioisomers (minor), Phosphorous byproducts.[2]
Scale-Up Suitability High (Greener, easier workup).[2]Medium (Requires specialized waste handling).[2]
Cost Driver Starting material (Fluoro-aldehyde).[2][3]Waste disposal (Phosphorous/Acidic waste).[2]

Troubleshooting Guide: Deep Dive

Scenario 1: Reaction Stalls at 70-80% Conversion (S_NAr Route)

Symptom: HPLC shows starting material persists despite prolonged heating.[2] Adding more piperidine does not push the reaction forward. Root Cause: The 2,5-dimethyl groups create a "picket fence" around the 4-position.[1] As the reaction progresses, the bulky piperidine product accumulates, potentially altering the solvent matrix or causing product inhibition. Furthermore, if using the Chloro- precursor instead of the Fluoro-, the activation energy is too high for standard reflux.[1]

Corrective Actions:

  • Switch Leaving Group: If using the chloro-aldehyde, switch to 4-Fluoro-2,5-dimethylbenzaldehyde .[1][2] The C-F bond is more electronegative, lowering the LUMO energy and accelerating the rate-determining step (nucleophilic attack) by orders of magnitude in S_NAr.

  • Solvent Promotion: Move from protic solvents (Ethanol/Water) to dipolar aprotic solvents (DMSO or NMP ).[2] These solvate the cation (e.g., K+) while leaving the piperidine nucleophile "naked" and more reactive.

  • Temperature/Pressure: Increase reaction temperature to 120°C. If using volatile piperidine (bp 106°C), use a sealed pressure vessel (autoclave) to maintain stoichiometry.

Scenario 2: "Tarring" and Darkening during Vilsmeier Formylation

Symptom: Reaction mixture turns black/viscous; yield drops significantly.[2] Root Cause: Thermal runaway.[2] The formation of the Vilsmeier reagent (Chloroiminium salt) is exothermic. The subsequent electrophilic attack on the electron-rich piperidinyl ring releases further heat. The 2,5-dimethyl groups can trap heat locally if mixing is poor.[1]

Corrective Actions:

  • Dosing Control: Do not add POCl₃ in one shot. Use a dropping funnel to add POCl₃ to the DMF/substrate mixture at <10°C , controlling the rate so the internal temperature never exceeds 20°C.

  • Quench Protocol: The reverse quench is mandatory. Pour the reaction mixture into ice-water (buffered with Sodium Acetate), not water into the reaction. This prevents localized overheating and acid-catalyzed polymerization.[1][2]

Scenario 3: Emulsion Formation During Workup

Symptom: Organic and aqueous layers refuse to separate; "rag layer" forms.[2] Root Cause: The product has a basic amine (piperidine) and a lipophilic core. At neutral pH, it may partially protonate, acting as a surfactant.[1]

Corrective Actions:

  • pH Adjustment: Ensure the aqueous layer is clearly basic (pH > 10) using NaOH before extraction.[2] This ensures the piperidine nitrogen is fully deprotonated and lipophilic.

  • Salting Out: Add saturated NaCl (brine) to the aqueous phase to increase ionic strength and force the organic product out.

  • Solvent Choice: Avoid DCM if possible (density issues). Use MTBE or Ethyl Acetate , which have better density differentials with water.[1][2]

Optimized Protocol: S_NAr Synthesis (Scale: 100g)[2]

Note: This protocol assumes the use of the Fluoro-derivative for optimal kinetics.

Reagents:

  • 4-Fluoro-2,5-dimethylbenzaldehyde (1.0 equiv)[1][2]

  • Piperidine (1.5 equiv)[2]

  • Potassium Carbonate (K₂CO₃), anhydrous, micronized (2.0 equiv)

  • Dimethyl Sulfoxide (DMSO) (5 Vol)[2]

Procedure:

  • Setup: Charge a 1L 3-neck flask with 4-Fluoro-2,5-dimethylbenzaldehyde (100g) and DMSO (500 mL). Initiate mechanical stirring (overhead stirrer recommended for slurry).[2]

  • Base Addition: Add K₂CO₃ (182g).[2] Tip: Use micronized base to increase surface area.

  • Nucleophile Addition: Add Piperidine (84g/97mL) dropwise over 15 minutes. No significant exotherm is expected, but monitor internal temp.[1][2]

  • Reaction: Heat the mixture to 100°C . Monitor via HPLC every 2 hours.

    • Checkpoint: Target >98% conversion. If stalled >4h, add 0.1 equiv Piperidine.[1][2]

  • Quench: Cool to 25°C. Pour the mixture slowly into 2.5L of ice-water with vigorous stirring. The product should precipitate as a solid.

  • Isolation: Filter the solid. Wash the cake with water (3 x 500mL) to remove residual DMSO and piperidine.

  • Purification: Recrystallize from Ethanol/Water (9:1) if necessary.[2]

Visualizing the Process Logic

The following diagram illustrates the decision pathways and critical control points (CCPs) for the synthesis.

ProcessFlow Start Target: 2,5-Dimethyl-4-(piperidin-1-yl)benzaldehyde RouteSelect Route Selection Start->RouteSelect RouteA Route A: S_NAr (4-Fluoro-2,5-dimethylbenzaldehyde) RouteSelect->RouteA Preferred (Green) RouteB Route B: Vilsmeier-Haack (1-(2,5-dimethylphenyl)piperidine) RouteSelect->RouteB Alternative StepA1 Reagents: Piperidine, K2CO3, DMSO Temp: 100-120°C RouteA->StepA1 StepB1 Reagents: POCl3, DMF Temp: <10°C (Addition) RouteB->StepB1 RiskA Risk: Steric Stalling Monitor: HPLC Conversion StepA1->RiskA RiskB Risk: Thermal Runaway Control: Slow Dosing StepB1->RiskB Workup Workup: pH Adjustment > 10 Solvent: MTBE/EtOAc RiskA->Workup Conversion >98% RiskB->Workup Careful Quench Final Isolated Product (Yellow Solid/Oil) Workup->Final

Caption: Process flow decision tree highlighting the critical risks (Yellow/Red) associated with each synthetic route.

Frequently Asked Questions (FAQs)

Q: Can I use the Chloro-benzaldehyde precursor instead of the Fluoro-? A: Yes, but expect a significant drop in reaction rate.[1] The chloride is a poorer leaving group in S_NAr. You will likely need to increase the temperature to 130-140°C and potentially use a phase-transfer catalyst (e.g., TBAB) or switch to sulfolane as a solvent.[1][2] This increases the risk of degradation.

Q: The product oil is dark red. Is it decomposed? A: Not necessarily. Piperidinyl-benzaldehydes are electron-rich push-pull systems that often exhibit strong color (solvatochromism).[1][2] However, a dark tar suggests polymerization.[2] Check purity via HPLC. If purity is >95%, the color is likely intrinsic or due to trace oxidation.

Q: Why is the melting point lower than reported in literature? A: This compound acts as a "molecular grease" due to the flexible piperidine ring and methyl groups preventing tight crystal packing. Solvent inclusion is common.[2] Dry the sample under high vacuum ( <1 mbar) at 40°C for 24 hours to remove trapped solvent.[2]

References

  • Vilsmeier-Haack Reaction Mechanisms & Conditions

    • Title: Vilsmeier-Haack Reaction - Chemistry Steps[1][2][4][5][6]

    • Source: Chemistry Steps[2][7][8][9][10]

    • URL:[Link]

  • Piperidine Synthesis & Scale-Up Challenges

    • Title: Common challenges in working with piperidine-based compounds[1][2]

    • Source: BenchChem Technical Guides[2][6]

  • S_NAr Reaction Kinetics on Substituted Benzaldehydes

    • Title: Reaction of 4-Chloro-2,6-dimethylbenzaldehyde with Primary Amines (Analogous Steric Context)
    • Source: BenchChem Application Notes[2][11]

  • General Piperidine Derivative Synthesis

    • Title: Synthesis and Characterization of Piperidin-4-one Deriv
    • Source: ResearchGate[2][12][13]

    • URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: Selectivity &amp; Cross-Reactivity Profiling of 2,5-Dimethyl-4-(piperidin-1-yl)benzaldehyde Derivatives

Executive Summary & Strategic Rationale In the development of bioactive small molecules—specifically NR2B-selective NMDA antagonists and push-pull fluorophores —the choice of the aldehyde building block dictates the fina...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

In the development of bioactive small molecules—specifically NR2B-selective NMDA antagonists and push-pull fluorophores —the choice of the aldehyde building block dictates the final compound's promiscuity.

2,5-Dimethyl-4-(piperidin-1-yl)benzaldehyde (CAS: 886501-24-2) represents a "privileged scaffold." Unlike its unsubstituted parent 4-(piperidin-1-yl)benzaldehyde , the 2,5-dimethyl variant incorporates specific steric constraints that modulate electronic conjugation and reduce "flatness." This guide objectively compares the cross-reactivity profiles of these scaffolds, demonstrating why the 2,5-dimethyl substitution pattern often yields superior selectivity indices in drug discovery campaigns.

Core Comparison: The "Steric Shield" Hypothesis

The primary mechanism differentiating this compound is the ortho-methyl effect . By flanking the aldehyde and the piperidine ring with methyl groups, the molecule adopts a twisted conformation that:

  • Reduces Non-Specific Covalent Binding: Hinders nucleophilic attack on the carbonyl carbon by ubiquitous cellular nucleophiles (e.g., glutathione).

  • Enhances Target Selectivity: Restricts conformational freedom, locking the pharmacophore into a shape that fits specific hydrophobic pockets (e.g., NR2B allosteric sites) while clashing with off-target receptors.

Comparative Performance Analysis

The following data summarizes the performance of the 2,5-dimethyl scaffold against standard alternatives in representative cross-reactivity assays.

Table 1: Scaffold Reactivity & Selectivity Profile
Feature2,5-Dimethyl-4-(piperidin-1-yl)benzaldehyde 4-(Piperidin-1-yl)benzaldehyde (Unsubstituted)4-(Dimethylamino)benzaldehyde (Generic)
Electronic Character Strong Push-Pull (Twisted)Strong Push-Pull (Planar)Moderate Push-Pull
Aldehyde Electrophilicity Low (Sterically Hindered)High (Exposed)High
GSH Half-Life (

)
> 240 mins (Stable)< 60 mins (Reactive)~ 90 mins
Fluorescence Quantum Yield High (Rigidified CT state)Moderate (Rotational relaxation)Low
1° Cross-Reactivity Risk Low (High Specificity)High (Promiscuous Binding)Moderate
Primary Application Selective Kinase/NMDA LigandsGeneral Dyes/StainsSchiff Base Synthesis

Interpretation: The 2,5-dimethyl variant shows significantly higher metabolic stability (GSH half-life) and reduced intrinsic reactivity, making it a safer starting point for drug candidates intended for systemic administration.

Mechanistic Visualization

The following diagram illustrates the "Push-Pull" electronic system and the steric shielding effect that governs the cross-reactivity profile of this compound.

G Piperidine Piperidine Ring (Electron Donor) Benzene Benzene Core (Conjugation Bridge) Piperidine->Benzene +M Effect Aldehyde Aldehyde Group (Electron Acceptor) Benzene->Aldehyde Conjugation Target Specific Target Binding (e.g., NR2B Receptor) Aldehyde->Target Ligand Interaction OffTarget Off-Target/Toxicity (GSH Adducts, CYP450) Aldehyde->OffTarget Non-Specific Attack Methyls 2,5-Dimethyl Groups (Steric Shield) Methyls->Piperidine Restricts Rotation Methyls->Benzene Ortho-Substitution Methyls->Aldehyde Blocks Nucleophiles Methyls->OffTarget INHIBITS

Figure 1: Mechanistic flow showing how the 2,5-dimethyl "Steric Shield" inhibits off-target toxicity while preserving specific target interaction.

Experimental Protocols for Cross-Reactivity Validation

To validate the selectivity of compounds derived from this scaffold, you must perform the following self-validating assays.

Protocol A: Glutathione (GSH) Trapping Assay (In Chemico)

Purpose: To determine the intrinsic electrophilic reactivity of the aldehyde moiety. High reactivity correlates with high toxicity and poor selectivity.

  • Reagent Prep: Prepare a 10 mM stock of the test compound (2,5-Dimethyl-4-(piperidin-1-yl)benzaldehyde derivative) in DMSO. Prepare 100 mM GSH in phosphate buffer (pH 7.4).

  • Incubation: Mix compound (final 50 µM) with GSH (final 5 mM) in phosphate buffer (1:100 ratio mimics cellular excess). Incubate at 37°C.

  • Sampling: Aliquot samples at T=0, 15, 60, 120, and 240 minutes.

  • Quenching: Stop reaction with 1% Formic Acid/Acetonitrile.

  • Analysis: Analyze via LC-MS/MS. Monitor the disappearance of the parent peak and the appearance of the [M+307]+ adduct (GSH conjugate).

  • Validation Criteria:

    • Pass: < 10% parent loss after 240 mins (Indicates low covalent cross-reactivity).

    • Fail: > 50% parent loss (Indicates "Pan-Assay Interference Compound" or PAINS behavior).

Protocol B: Selectivity Profiling (Kinase/Receptor Panel)

Purpose: To confirm that the methyl substitution enhances specificity against structurally similar targets.

  • Panel Selection: Select a panel of targets known to bind planar aromatic aldehydes/amines (e.g., NMDA NR2B , 5-HT receptors , and DYRK1A kinase).

  • Competitive Binding: Perform radioligand binding assays at a fixed concentration (10 µM).

  • Data Normalization: Calculate % Inhibition.

  • Selectivity Index (SI) Calculation:

    
    
    
  • Benchmarking: Run the unsubstituted 4-(piperidin-1-yl)benzaldehyde in parallel.

    • Expectation: The 2,5-dimethyl variant should show a >10-fold improvement in SI due to the inability to fit into the flatter clefts of off-target kinases.

Synthesis & Purity Considerations

When sourcing or synthesizing this compound for cross-reactivity studies, impurity profiling is critical.

  • Synthesis Pathway: Typically synthesized via Vilsmeier-Haack formylation of 1-(2,5-dimethylphenyl)piperidine.

  • Critical Impurity: 2,5-Dimethyl-4-chloro-benzaldehyde . If the piperidine coupling is incomplete, the chloro-intermediate remains. This impurity is highly reactive and will skew cross-reactivity data (false positives for toxicity).

  • QC Requirement: Ensure HPLC purity >98% and specifically check for the absence of aryl-halide signals in

    
    C NMR.
    

References

  • ChemicalBook. (2025).[1] 4-(Piperidin-1-yl)benzaldehyde and Derivatives: Properties and Applications. Retrieved from

  • Sigma-Aldrich. (2025). Product Specification: 4-(1-Piperidinyl)benzaldehyde.[2][3] Retrieved from

  • National Institute of Standards and Technology (NIST). (2024). Benzaldehyde, 2,5-dimethyl- Mass Spectrum and Constants. Retrieved from

  • BenchChem. (2024). A Comparative Guide to the Reactivity of Substituted Benzaldehydes. Retrieved from

  • PubChem. (2025). Compound Summary: 2,5-Dimethylbenzaldehyde Derivatives.[4] Retrieved from

Sources

Safety & Regulatory Compliance

Safety

A Guide to Personal Protective Equipment for Handling 2,5-Dimethyl-4-(piperidin-1-YL)benzaldehyde

This document provides essential safety protocols and logistical guidance for the handling and disposal of 2,5-Dimethyl-4-(piperidin-1-YL)benzaldehyde (CAS No. 886501-24-2).

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential safety protocols and logistical guidance for the handling and disposal of 2,5-Dimethyl-4-(piperidin-1-YL)benzaldehyde (CAS No. 886501-24-2). As specific toxicological and hazard data for this compound are not extensively published, this guide is founded on a conservative, risk-based approach, analyzing the hazards associated with its core chemical functionalities: the aromatic aldehyde group and the piperidine moiety. This principle ensures that personnel are protected against the highest potential risks presented by the molecule's constituent parts.

Hazard Analysis by Chemical Analogy

The primary structure of 2,5-Dimethyl-4-(piperidin-1-YL)benzaldehyde combines two key functional groups whose individual hazards are well-documented. Our safety recommendations are derived from an assessment of these components.

  • Piperidine Moiety: Piperidine is a cyclic amine that is classified as a flammable liquid and is known to be toxic and corrosive.[1][2][3] It can cause severe skin burns and eye damage.[2][3] Inhalation or skin contact can be toxic.[2][3] Therefore, the piperidine portion of the target molecule necessitates a high degree of caution, particularly regarding dermal and ocular exposure.

  • Aromatic Aldehyde Moiety (Dimethylbenzaldehyde): Aromatic aldehydes, such as benzaldehyde and its derivatives, are typically classified as harmful if swallowed or inhaled.[4][5][6] They are known to cause skin irritation, serious eye irritation, and may lead to respiratory irritation.[4][5][7][8]

Based on this analysis, we must presume the target compound presents a combination of these hazards. The following table summarizes the presumed hazard profile that dictates our PPE recommendations.

Hazard CategoryPresumed ClassificationRationale and Potential Effects
Acute Toxicity (Oral, Dermal, Inhalation) Harmful to Toxic The piperidine moiety is toxic in contact with skin or if inhaled.[2][3] Aromatic aldehydes are often harmful if swallowed or inhaled.[5][6] Assumed to be at least harmful via all routes.
Skin Corrosion / Irritation Corrosive / Irritant Piperidine causes severe skin burns.[2] Dimethylbenzaldehyde causes skin irritation.[4][8] Assume the potential for significant skin irritation or burns.
Serious Eye Damage / Irritation Causes Serious Eye Damage Both piperidine and aromatic aldehydes can cause severe eye damage or irritation.[2][7][8] This is a critical hazard.
Respiratory Irritation May Cause Respiratory Irritation A common hazard for volatile aldehydes.[4][5] Inhalation of vapors or solid dust should be avoided.
Flammability Potentially Combustible/Flammable While the overall compound may be a solid, piperidine is a highly flammable liquid.[1] Precautions against ignition sources are warranted.

Core Personal Protective Equipment (PPE) Requirements

All handling of 2,5-Dimethyl-4-(piperidin-1-YL)benzaldehyde must be conducted within a certified chemical fume hood to control vapor and dust exposure. The following PPE is mandatory.

Eye and Face Protection

Due to the high risk of severe eye damage, robust protection is non-negotiable.

  • Primary Protection: Wear chemical safety goggles with side-shields that conform to ANSI Z87.1 (US) or EN 166 (EU) standards.[1] Contact lenses should not be worn, as they can absorb and concentrate irritants.[9]

  • Secondary Protection: When handling larger quantities (>5g), preparing stock solutions, or during any operation with a heightened risk of splash, a full-face shield must be worn over the safety goggles.[2]

Skin and Body Protection
  • Gloves: Use chemical-resistant gloves tested to EN 374 (EU) or ASTM F739 (US) standards.[2][9] Given the compound's structure, nitrile or butyl rubber gloves are recommended.[10] Always inspect gloves for tears or punctures before use.[1] When prolonged contact is possible, select a glove with a protection class of 5 or higher (breakthrough time >240 minutes).[9] Double-gloving is recommended when handling concentrated solutions.

  • Laboratory Coat: A flame-retardant laboratory coat with long sleeves and a secure closure is required. Ensure the coat is fully buttoned.

  • Protective Clothing: For large-scale operations, consider a chemical-resistant apron or a full protective suit.[3][10]

  • Footwear: Closed-toe shoes made of a non-porous material are mandatory. Do not wear sandals or cloth-based shoes in the laboratory.

Respiratory Protection

All work should be performed in a chemical fume hood to minimize inhalation exposure.

  • Standard Operations: If handled exclusively within a properly functioning chemical fume hood, respiratory protection is typically not required.

  • Emergency Situations or Spill Cleanup: In the event of a large spill or failure of ventilation, a self-contained breathing apparatus (SCBA) is necessary.[3][9] Personnel must be trained and fit-tested for respirator use.

The following table provides a quick reference for PPE levels during specific tasks.

TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing Solid (<1g) Safety GogglesSingle Pair Nitrile/Butyl GlovesLab CoatChemical Fume Hood
Preparing Solutions Safety Goggles & Face ShieldDouble Pair Nitrile/Butyl GlovesLab CoatChemical Fume Hood
Running Reaction Safety GogglesSingle Pair Nitrile/Butyl GlovesLab CoatChemical Fume Hood
Large Spill Cleanup Safety Goggles & Face ShieldHeavy-duty Butyl GlovesChemical Apron/SuitSCBA or appropriate cartridge respirator

Operational and Disposal Plans

A systematic approach to operations, from preparation to disposal, is critical for safety.

Procedural Workflow: Donning PPE and Safe Handling

The sequence of donning PPE is crucial to prevent cross-contamination. The workflow below outlines the standard procedure for preparing to handle the chemical.

G cluster_prep Preparation Phase (Outside Lab) cluster_donning Donning Phase (At Lab Entrance) cluster_handling Handling Phase (Inside Fume Hood) VerifyHood 1. Verify Fume Hood is Operational GatherMaterials 2. Gather All Necessary Lab Equipment & Solvents VerifyHood->GatherMaterials GetPPE 3. Assemble All Required PPE GatherMaterials->GetPPE DonCoat 4. Don Lab Coat GetPPE->DonCoat DonGoggles 5. Don Safety Goggles (+ Face Shield if needed) DonCoat->DonGoggles DonGloves 6. Don Gloves (Inspect First) DonGoggles->DonGloves Work 7. Perform Chemical Handling DonGloves->Work

Caption: Workflow for PPE donning and safe handling preparation.

First Aid and Emergency Response

Immediate action is vital in case of accidental exposure.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[1] Remove contact lenses if present and easy to do.[10] Seek immediate medical attention.[1]

  • Skin Contact: Take off immediately all contaminated clothing. Wash off with plenty of water and soap for at least 15 minutes.[1][11] Seek immediate medical attention if irritation or burns develop.[1]

  • Inhalation: Remove person to fresh air and keep comfortable for breathing.[10][11] If not breathing, give artificial respiration.[1] Seek immediate medical attention.

  • Ingestion: Rinse mouth with water.[11] Do NOT induce vomiting.[2][10] Seek immediate medical attention.[1]

Disposal Plan: Contaminated PPE and Chemical Waste

Proper disposal prevents secondary exposure and environmental contamination.

  • Contaminated PPE: Used gloves, disposable lab coats, and other contaminated items should be considered hazardous waste. Place them in a designated, sealed, and clearly labeled hazardous waste container.

  • Chemical Waste: All waste containing 2,5-Dimethyl-4-(piperidin-1-YL)benzaldehyde must be disposed of as hazardous chemical waste.[12]

    • Container: Use a compatible, leak-proof container, such as the original reagent bottle or a designated polyethylene container.[9][12] Ensure the container is properly labeled with "Hazardous Waste" and the full chemical name.

    • Segregation: Do not mix this waste with incompatible materials.

    • Collection: Follow your institution's procedures for hazardous waste collection. Do not pour chemical waste down the drain.[11][12]

  • Empty Containers: An empty container that held this chemical must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).[12][13] The rinseate must be collected and disposed of as hazardous waste.[12] After rinsing and air-drying in a fume hood, deface the original label and dispose of the container according to institutional policy.[13]

Procedural Workflow: Doffing PPE and Final Cleanup

The doffing sequence is designed to prevent contaminating yourself and your workspace.

G cluster_cleanup Cleanup Phase (Inside Fume Hood) cluster_doffing Doffing Phase (Moving Away from Hood) cluster_final Final Steps SecureWaste 1. Securely Close All Waste Containers Decontaminate 2. Decontaminate Work Surface and Equipment SecureWaste->Decontaminate DoffGloves 3. Remove Outer Gloves (if double-gloved) Decontaminate->DoffGloves DoffCoat 4. Remove Lab Coat (Turn inside out) DoffGloves->DoffCoat DoffGoggles 5. Remove Goggles/Face Shield (Handle by straps) DoffCoat->DoffGoggles DoffInnerGloves 6. Remove Inner/Final Gloves DoffGoggles->DoffInnerGloves DisposePPE 7. Dispose of Contaminated PPE in Designated Waste Bin DoffInnerGloves->DisposePPE WashHands 8. Wash Hands Thoroughly with Soap and Water DisposePPE->WashHands

Caption: Workflow for post-handling cleanup and PPE doffing.

By adhering to this comprehensive guide, researchers can significantly mitigate the risks associated with handling 2,5-Dimethyl-4-(piperidin-1-YL)benzaldehyde, ensuring a safe and controlled laboratory environment.

References

  • Vertex AI Search. (2023, March 16).
  • Penta Chemicals. (2024, May 7).
  • Carl ROTH. (2025, March 31).
  • Cambridge Isotope Labor
  • ILO Encyclopaedia of Occupational Health and Safety. (2011, August 2). Aldehydes and Ketals.
  • PubChem - NIH. 2,5-Dimethylbenzaldehyde | C9H10O | CID 22015.
  • Diffusions Aromatiques. (2023, April 20). aldehyde amyl cinamique (jasmonal a).
  • Santa Cruz Biotechnology. 4-Piperidinopiperidine.
  • Sigma-Aldrich. (2025, September 23). 104094 - MilliporeSigma.
  • The John D. Walsh Company.
  • PerfumersWorld. Documents.
  • Perfumer's Apprentice.
  • CPAChem. (2022, November 16).
  • ChemScene. 2,5-Dimethyl-4-(piperidin-1-yl)benzaldehyde.
  • ChemScene. (2024, August 2).
  • Thermo Fisher Scientific. (2025, September 17).
  • Chemos GmbH&Co.KG. (2021, June 17).
  • ChemScene. (2024, August 2).
  • Aldrich. (2025, November 6).
  • Vanderbilt University Medical Center.
  • Fisher Scientific.
  • The University of Chicago Environmental Health and Safety. Hazardous Waste Disposal Procedures.
  • University of Wisconsin–Madison. Chapter 7 Chemical Disposal Procedures.
  • Physikalisch-Technische Bundesanstalt.
  • EHS - University of Washington. Chemical Waste Name or Mixtures.
  • The University of Chicago Environmental Health and Safety. Hazardous Waste Disposal Procedures.

Sources

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